molecular formula C48H50BrF2N9O8 B15614282 NR-7h

NR-7h

货号: B15614282
分子量: 998.9 g/mol
InChI 键: BEMLUUUHZPFCBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NR-7h is a useful research compound. Its molecular formula is C48H50BrF2N9O8 and its molecular weight is 998.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C48H50BrF2N9O8

分子量

998.9 g/mol

IUPAC 名称

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1-pyridinyl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide

InChI

InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64)

InChI 键

BEMLUUUHZPFCBS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Chemical Architecture and Functional Dynamics of NR-7h: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NR-7h is a potent and selective heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of p38α and p38β mitogen-activated protein kinases (MAPKs), key regulators of cellular responses to stress and inflammation. This document provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Properties of this compound

This compound is a synthetic molecule designed to bridge the target proteins, p38α and p38β, with the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target kinases.

The chemical name for this compound is 4-[4-[[3-[3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-4-methylbenzoyl]amino]butyl]-N-[4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butyl]-1H-1,2,3-triazole-1-butanamide[1]. Its structure is comprised of three key components:

  • A p38α/β inhibitor: This moiety is based on an ATP-competitive inhibitor that binds to the active site of p38α and p38β kinases[2][3].

  • A Cereblon E3 ligase ligand: This part of the molecule is a thalidomide (B1683933) analog, which recruits the CRBN E3 ubiquitin ligase[2][3].

  • A flexible linker: This connects the p38 inhibitor and the CRBN ligand. The optimal length and composition of this linker are crucial for the degradation activity of the PROTAC[2][3].

The synthesis of this compound is facilitated by a copper-catalyzed "click" reaction, which allows for the efficient connection of the different components[2][3].

PropertyValueReference
Molecular Formula C48H50BrF2N9O8[1]
Molecular Weight 998.87 g/mol [1]
CAS Number 2550399-06-7[1]
Solubility Soluble in DMSO

Mechanism of Action: Targeted Protein Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein (p38α or p38β) and the E3 ubiquitin ligase Cereblon[4][5]. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated p38 kinase is then recognized and degraded by the 26S proteasome[4].

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation p38 p38α/β NR7h This compound p38->NR7h binds polyUb_p38 Poly-ubiquitinated p38α/β CRBN CRBN E3 Ligase NR7h->CRBN recruits CRBN->p38 Ub transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->CRBN Proteasome 26S Proteasome polyUb_p38->Proteasome recognition Peptides Degraded Peptides Proteasome->Peptides

Figure 1: Mechanism of this compound-mediated p38 degradation.

Biological Activity and Quantitative Data

This compound demonstrates potent and selective degradation of p38α and p38β in various mammalian cell lines.

ParameterCell LineValueReference
p38α DC50 T47D24 nM[1]
p38α DC50 MDA-MB-23127.2 nM[1]

DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Importantly, this compound shows high selectivity for p38α and p38β with no significant degradation of other related kinases, such as p38γ, p38δ, JNK1/2, or ERK1/2, at effective concentrations[3]. This selectivity is crucial for minimizing off-target effects. The degradation of p38α and p38β by this compound leads to the inhibition of downstream signaling pathways activated by stress and cytokines[2][3].

p38 MAPK Signaling Pathway

The p38 MAPKs are key components of a signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stresses (e.g., UV radiation, osmotic shock). The activation of p38 kinases leads to the phosphorylation and activation of numerous downstream substrates, including other protein kinases and transcription factors, which in turn regulate processes such as inflammation, apoptosis, cell cycle, and cell differentiation[6][7][8].

p38_Signaling_Pathway MAP3K MAP3K (e.g., ASK1, TAK1) MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylate p38 p38 MKK3_6->p38 phosphorylate NR7h_action This compound (Degradation) TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) CellularResponse Cellular Response (Inflammation, Apoptosis, etc.) TranscriptionFactors->CellularResponse p38->NR7h_action p38->TranscriptionFactors phosphorylate MK2 MK2 p38->MK2 phosphorylate MK2->CellularResponse

Figure 2: Simplified p38 MAPK signaling pathway and the point of intervention by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines T47D and MDA-MB-231 are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are seeded in plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle (DMSO) for the indicated time periods (e.g., 24 hours for DC50 determination)[9].

Western Blotting for Protein Degradation Analysis

This protocol outlines the general steps for assessing the degradation of p38α/β following treatment with this compound.

Western_Blot_Workflow Start Start: This compound Treated Cells Lysis Cell Lysis (RIPA buffer) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p38, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis: Quantify Band Intensity Detection->Analysis

Figure 3: Standard workflow for Western blot analysis of p38 degradation.
  • Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected[10].

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoretic separation based on molecular weight[11].

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane[12].

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[11].

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for p38α (and/or p38β) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Following washes in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[13].

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged[11].

  • Analysis: The intensity of the bands corresponding to p38α/β is quantified and normalized to the loading control to determine the extent of protein degradation.

Conclusion

This compound is a valuable chemical tool for the selective degradation of p38α and p38β kinases. Its high potency and selectivity make it a superior alternative to traditional small molecule inhibitors for studying the physiological and pathological roles of the p38 MAPK pathway. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into p38-mediated signaling and its implications in various diseases.

References

In Vitro Mechanism of Action of NR-7h: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NR-7h is a potent and selective degrader of p38 mitogen-activated protein kinase α (p38α) and p38β. Functioning as a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, including its quantitative degradation profile, selectivity, and effects on downstream signaling pathways. Detailed methodologies for key experiments are provided to enable replication and further investigation.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through a mechanism of induced protein degradation. As a PROTAC, it is a heterobifunctional molecule containing two key moieties: one that binds to the target proteins (p38α and p38β) and another that recruits an E3 ubiquitin ligase. In the case of this compound, it recruits the Cereblon (CRBN) E3 ligase.[1] This induced proximity between p38α/β and CRBN facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated p38α/β is then recognized and degraded by the proteasome.

This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by physically removing the target protein, which can lead to a more profound and sustained pharmacological effect.

Quantitative Degradation Profile

The potency of this compound is quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.

Target ProteinDC50 (in T47D/MB-MDA-231 cells)Treatment Time
p38α24 nM24 hours
p38β48 nM24 hours

Data sourced from R&D Systems.[1]

Selectivity Profile

A key feature of this compound is its high selectivity for p38α and p38β isoforms. Global proteomics studies have confirmed its selectivity.[1]

Non-degraded Kinases:

  • p38γ

  • p38δ

  • JNK1/2

  • ERK1/2

This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of the p38α and p38β isoforms in cellular processes.

Downstream Signaling Effects

The degradation of p38α and p38β by this compound leads to the inhibition of downstream signaling events. One of the well-characterized substrates of p38 MAPK is MAPK-activated protein kinase 2 (MK2).

  • Inhibition of MK2 Phosphorylation: this compound has been shown to inhibit the phosphorylation of MK2 in UV-treated cancer cells and in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS).[1] This demonstrates that the degradation of p38α/β by this compound is sufficient to block the kinase's downstream activity.

Signaling Pathway Diagram

NR7h_Mechanism_of_Action cluster_0 This compound Action cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effect NR7h This compound Ternary Ternary Complex (p38-NR7h-CRBN) NR7h->Ternary Binds p38 p38α / p38β p38->Ternary Binds MK2 MK2 p38->MK2 Phosphorylates CRBN CRBN E3 Ligase CRBN->Ternary Recruited p38_Ub Polyubiquitinated p38α / p38β Ternary->p38_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome p38_Ub->Proteasome Recognition p38_Ub->MK2 Inhibited Degraded Degraded p38 Proteasome->Degraded Degradation pMK2 p-MK2 (Active) Downstream Downstream Cellular Effects pMK2->Downstream Leads to Western_Blot_Workflow A 1. Cell Treatment (e.g., 24h with this compound) B 2. Cell Lysis (RIPA buffer + protease inhibitors) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (e.g., 5% non-fat milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p38α, anti-p38β, anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Densitometry Analysis I->J

References

Compound NR-7h: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective p38α/β Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of compound NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of its target proteins. This document details the scientific background, quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with this compound, serving as a vital resource for researchers in drug discovery and development.

Introduction

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including inflammatory disorders and cancer. Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the kinase activity of p38. However, these inhibitors often face challenges related to off-target effects and the development of resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that offers an alternative to traditional inhibition.[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins.[4] Compound this compound is a PROTAC designed to selectively target p38α and p38β for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[5] This guide will delve into the specifics of its design, synthesis, and biological activity.

Discovery and Design of this compound

The development of this compound was based on the rational design of a PROTAC molecule composed of three key components: a ligand that binds to the target protein (p38α/β), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker that connects these two moieties. The design of this compound involved the use of a known ATP-competitive inhibitor of p38α and p38β, PH-797804, as the p38-binding ligand.[5][6] This was coupled to a thalidomide (B1683933) analog, which is known to bind to the Cereblon E3 ligase.[3][5] The synthesis was facilitated by a copper-catalyzed "click" reaction, a highly efficient and versatile method for joining molecular fragments.[5]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The primary metric for a PROTAC's efficacy is its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

ParameterCell LineValueReference
p38α Degradation (DC50) T47D24 nM[7]
p38α Degradation (DC50) MB-MDA-23127.2 nM[7]
p38β Degradation (DC50) T47D/MB-MDA-23148 nM

Table 1: In vitro degradation data for this compound.

This compound has demonstrated high selectivity for p38α and p38β, with no significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.

PropertyValue
Molecular Weight 998.87 g/mol
Formula C48H50BrF2N9O8
Solubility Soluble to 100 mM in DMSO
Purity ≥97%
Storage Store at -20°C

Table 2: Physicochemical properties of this compound.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of p38α and p38β. The following diagram illustrates the p38 MAPK signaling pathway and the mechanism of action of this compound.

p38_MAPK_pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response cluster_protac This compound Mechanism UV UV ASK1 ASK1 UV->ASK1 Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 LPS LPS LPS->TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 p38_alpha_beta p38α / p38β MKK3->p38_alpha_beta MKK6->p38_alpha_beta MK2 MK2 p38_alpha_beta->MK2 ATF2 ATF2 p38_alpha_beta->ATF2 Proteasome Proteasome p38_alpha_beta->Proteasome Targeted for Degradation Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis This compound This compound This compound->p38_alpha_beta Binds to p38 CRBN CRBN E3 Ligase This compound->CRBN Recruits CRBN Ub Ubiquitin CRBN->Ub Transfers Ub Ub->p38_alpha_beta Degradation Degradation Proteasome->Degradation

Caption: p38 MAPK signaling pathway and the mechanism of this compound-mediated degradation.

The following diagram illustrates the general experimental workflow for assessing PROTAC-mediated protein degradation.

protac_workflow Cell_Culture 1. Cell Culture (e.g., T47D, MB-MDA-231) PROTAC_Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with protease inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer (PVDF membrane) SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary: anti-p38α/β, anti-GAPDH) (Secondary: HRP-conjugated) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Densitometry Analysis (Quantify band intensity) Calculate DC50 Detection->Data_Analysis

Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition ("click" reaction). The key precursors are an azide-functionalized thalidomide derivative and an alkyne-modified p38 inhibitor (based on the PH-797804 scaffold).

General Procedure:

  • Synthesis of Azide-Functionalized Thalidomide: A thalidomide analog is functionalized with a linker containing a terminal azide (B81097) group. This is typically achieved by reacting a hydroxy-thalidomide derivative with a bifunctional linker containing a leaving group and an azide.

  • Synthesis of Alkyne-Modified p38 Inhibitor: The p38 inhibitor scaffold (PH-797804) is modified to incorporate a terminal alkyne group. This can be done by introducing a propargyl group or a similar alkyne-containing moiety.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The azide-functionalized thalidomide and the alkyne-modified p38 inhibitor are reacted in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of t-butanol, water, and THF). The reaction is typically stirred at room temperature until completion.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by analytical methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Culture and Treatment
  • Human breast cancer cell lines T47D and MDA-MB-231 are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For degradation experiments, cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, the cells are treated with varying concentrations of this compound (typically in a dose-response range from 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Cells are incubated for the desired time points (e.g., 4, 8, 16, or 24 hours).

Western Blot Analysis for Protein Degradation
  • Cell Lysis: After treatment, the cell culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes at 95°C.

  • SDS-PAGE and Protein Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for p38α, p38β, and a loading control (e.g., GAPDH or β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of p38α and p38β are normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control to determine the DC50 value.

Conclusion

Compound this compound is a valuable research tool and a promising therapeutic candidate that exemplifies the potential of PROTAC technology. Its high potency and selectivity for p38α and p38β make it a superior alternative to traditional kinase inhibitors for studying the roles of these proteins in health and disease. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to utilize and further investigate the therapeutic potential of this compound and other targeted protein degraders.

References

In-Depth Technical Guide to the Physical and Chemical Properties of NR-7h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document is intended for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of targeted protein degradation.

Introduction

This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to selectively induce the degradation of p38α and p38β kinases.[1] As a PROTAC, this compound functions by simultaneously binding to the target protein (p38α or p38β) and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This technical guide details the known physical and chemical properties of this compound, outlines the experimental protocols for its characterization and biological evaluation, and provides a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₄₈H₅₀BrF₂N₉O₈
Molecular Weight 998.87 g/mol
CAS Number 2550399-06-7[1]
Purity ≥97% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Experimental Protocols

Detailed experimental methodologies are essential for the replication and extension of research involving this compound. The following sections provide an overview of the key experimental protocols.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in a copper-catalyzed "click" reaction to link the p38 inhibitor moiety with the Cereblon-binding thalidomide (B1683933) analogue. The detailed synthetic route and characterization data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), are typically provided in the supplementary information of the primary research article describing the compound.

General Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the elemental composition and exact mass of the synthesized compound.

In Vitro Degradation Assay (Western Blot)

This protocol is used to assess the ability of this compound to induce the degradation of p38α and p38β in cultured cells.

Workflow for Western Blot Analysis of p38α/β Degradation:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed cells (e.g., T47D, MDA-MB-231) in 6-well plates treatment Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24h) cell_seeding->treatment wash_cells Wash cells with ice-cold PBS treatment->wash_cells lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors wash_cells->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate protein lysates by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane (e.g., 5% non-fat milk or BSA in TBST) transfer->blocking primary_ab Incubate with primary antibodies (anti-p38α, anti-p38β, loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Visualize bands using ECL substrate secondary_ab->detection quantify_bands Quantify band intensities using densitometry detection->quantify_bands normalize Normalize p38 levels to loading control quantify_bands->normalize calculate_dc50 Calculate DC₅₀ values normalize->calculate_dc50

Figure 1: Workflow for Western Blot Analysis.

Materials:

  • Cell lines expressing p38α and p38β (e.g., T47D, MDA-MB-231).

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for p38α, p38β, and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p38α, p38β, and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p38α and p38β to the loading control. Calculate the half-maximal degradation concentration (DC₅₀).

Ubiquitination Assay

This assay confirms that the degradation of p38α/β by this compound is mediated by the ubiquitin-proteasome system.

General Protocol:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate p38α or p38β using a specific antibody.

  • Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated p38α/β.

Signaling Pathway and Mechanism of Action

This compound is a PROTAC that hijacks the cell's natural protein disposal system to eliminate p38α and p38β. It achieves this by forming a ternary complex between the target protein and the Cereblon (CRBN) E3 ubiquitin ligase.

G cluster_protac This compound Action cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation NR7h This compound p38 p38α / p38β NR7h->p38 Binds to p38 CRBN Cereblon (CRBN) E3 Ligase Complex NR7h->CRBN Binds to CRBN Ternary Ternary Complex (p38-NR-7h-CRBN) p38->Ternary CRBN->Ternary E2 E2 Ubiquitin-Conjugating Enzyme Ternary->E2 PolyUb_p38 Polyubiquitinated p38α / p38β Ternary->PolyUb_p38 Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_p38->Proteasome Recognition Degraded_p38 Degraded p38 (Amino Acids) Proteasome->Degraded_p38 Degradation

Figure 2: Mechanism of this compound-mediated p38 degradation.

The process begins with this compound simultaneously binding to p38α or p38β and the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the p38 protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the tagged p38 protein into smaller peptides and amino acids. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple p38 molecules.

Conclusion

This compound is a valuable research tool for studying the roles of p38α and p38β kinases. Its mode of action through targeted protein degradation offers a distinct advantage over traditional small-molecule inhibitors, which only block the catalytic activity of the target protein. This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with key experimental protocols and its mechanism of action. Further research and development of this compound and similar PROTACs may lead to novel therapeutic strategies for diseases driven by p38 MAPK signaling.

References

Preliminary Studies on the Biological Activity of NR-7h: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NR-7h is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of p38α and p38β mitogen-activated protein kinases (MAPKs), key regulators of cellular responses to stress and inflammatory cytokines. This document provides a comprehensive overview of the preliminary biological data on this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols to facilitate further research and development.

Introduction

The p38 MAPK signaling pathway is implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including inflammatory disorders, cancer, and viral infections. Traditional small molecule inhibitors of p38 have faced challenges in clinical development, often due to off-target effects or incomplete pathway inhibition. This compound represents a novel therapeutic modality that circumvents these issues by targeting p38α and p38β for degradation rather than just enzymatic inhibition. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target proteins (p38α/β) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.[1][2][3][4] This catalytic mechanism allows for sustained pathway inhibition at sub-stoichiometric concentrations.[5]

Mechanism of Action

This compound is composed of a ligand that binds to p38α and p38β, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. The formation of the p38-NR-7h-CRBN ternary complex is the critical step that initiates the degradation process. This proximity-induced ubiquitination marks the p38 kinases for recognition and degradation by the 26S proteasome. The degradation of p38α and p38β effectively blocks downstream signaling, such as the phosphorylation of MAPK-activated protein kinase 2 (MK2).[1][2][3]

This compound Mechanism of Action This compound This compound Ternary Complex p38α/β This compound CRBN This compound->Ternary Complex p38α/β p38α/β p38α/β->Ternary Complex CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitin chains added Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded p38α/β Degraded p38α/β Proteasomal Degradation->Degraded p38α/β

Caption: Mechanism of this compound-induced degradation of p38α/β.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro studies.

Parameter Cell Line Value Reference
DC50 (p38α) T47D24 nM[2][6]
MDA-MB-23127.2 nM[6]
DC50 (p38β) T47D/MDA-MB-23148 nM[2]
DC50 (p38β) MDA-MB-23148.9 nM[7]
Half-maximal degradation concentration (DC50) THP-1 macrophages162.9 nM[8]

Table 1: In vitro degradation potency of this compound.

Kinase Degradation Observed Reference
p38αYes[1][2][4]
p38βYes[1][2][4]
p38γNo[1][2][3]
p38δNo[1][2][3]
JNK1/2No[1][2][3]
ERK1/2No[1][2][3]

Table 2: Kinase degradation selectivity of this compound.

Biological Activities

Inhibition of Downstream Signaling

This compound has been shown to effectively inhibit the phosphorylation of MK2, a direct substrate of p38α, in UV-treated cancer cells and LPS-stimulated bone marrow-derived macrophages (BMDM).[1][2][3] This demonstrates that the degradation of p38α and p38β by this compound leads to the functional blockade of the signaling pathway.

Antiviral Activity

Preliminary studies have investigated the role of p38 MAPK in viral replication. This compound was found to impair the replication of Mayaro virus (MAYV) in human dermal fibroblasts and HeLa cells in a dose-dependent manner.[1][2][9] This effect is attributed to the degradation of p38α and p38β, suggesting that these kinases are important host factors for MAYV replication.

Anti-parasitic Activity

The p38 MAPK pathway is also exploited by parasites for their survival within host cells. This compound has been demonstrated to degrade host p38-MAPK in a time- and dose-dependent manner in macrophages infected with Leishmania donovani and in erythrocytes infected with Plasmodium falciparum.[8][10][11] This degradation of host p38-MAPK resulted in a dose-dependent reduction of the parasite load, indicating the potential of targeting this host pathway for anti-parasitic therapy.[8][10]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: T47D, MDA-MB-231 (human breast cancer), HeLa (human cervical cancer), Human Dermal Fibroblasts (HDFs), THP-1 (human monocytic).

  • This compound: Acquired from Tocris Bioscience or MedchemExpress.[6][9] Stock solutions are typically prepared in DMSO at a concentration of 10 mM and stored at -20°C.[9]

Western Blotting for Protein Degradation

Western Blotting Workflow cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment 24h Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Varying concentrations & times Protein Quantification Protein Quantification Cell Lysis->Protein Quantification e.g., BCA assay SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer to PVDF membrane Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking e.g., 5% milk Primary Antibody Primary Antibody Membrane Blocking->Primary Antibody e.g., anti-p38α, anti-p38β Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody HRP-conjugated Signal Detection Signal Detection Secondary Antibody->Signal Detection Chemiluminescence

Caption: Standard workflow for assessing protein degradation by Western Blot.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated times (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Viral Titer Assay (Plaque Assay)
  • Cell Infection: Seed host cells (e.g., HDFs or HeLa) in multi-well plates. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 3 hours) before infecting with the virus (e.g., Mayaro virus) at a specific multiplicity of infection (MOI).[9]

  • Virus Adsorption: Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing low-melting-point agarose (B213101) and the respective concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).

Cell Viability Assay (MTT Assay)
  • Cell Treatment: Plate cells in a 96-well plate and treat them with a range of concentrations of this compound for the desired duration (e.g., 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Studies

This compound has been reported to be active in vivo.[1][2] While detailed protocols from peer-reviewed publications are still emerging, one study mentions the use of this compound in a lung adenocarcinoma mouse model, where it was administered to assess p38 degradation in tumor-derived cell lines.[12] Further in vivo studies are required to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of p38α and p38β in health and disease. Its high potency and selectivity, coupled with its demonstrated activity in vitro and in vivo, make it a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of this compound's biological activity and offers detailed protocols to aid in the design and execution of future studies. The continued investigation of this compound and other p38-targeting PROTACs holds significant potential for advancing our understanding of p38 MAPK signaling and for the development of new treatments for a range of human diseases.

References

An In-depth Technical Guide to NR-7h: A Selective p38α/β Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NR-7h is a potent and selective degrader of p38 mitogen-activated protein kinase α (p38α) and p38β. As a heterobifunctional Proteolysis Targeting Chimera (PROTAC), this compound utilizes the endogenous ubiquitin-proteasome system to induce the degradation of its target proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its application in research settings.

Chemical Identity

IdentifierValue
CAS Number 2550399-06-7
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-((4-(4-(5-((5-((1-(4-((2,4-difluorobenzyl)oxy)-3-bromo-5-methyl-6-oxobenzyl)-2,5-dimethylphenyl)carbamoyl)pentyl)carbamoyl)pentyl)-1H-1,2,3-triazol-1-yl)pentyl)carbamoyl)isoindoline-1,3-dione
Molecular Formula C48H50BrF2N9O8
Molecular Weight 998.87 g/mol
SMILES FC1=CC(F)=C(COC2=C(Br)C(N(C3=C(C)C=CC(C(NCCCCC4=CN(CCCC(NCCCCNC5=CC=CC(C(N6C7C(NC(CC7)=O)=O)=O)=C5C6=O)=O)N=N4)=O)=C3)C(C)=C2)=O)C=C1

Mechanism of Action

This compound functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Specifically, this compound is composed of three key components:

  • A ligand that binds to the p38α and p38β kinases.

  • A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • A linker that connects these two ligands.

By simultaneously binding to p38α/β and CRBN, this compound facilitates the formation of a ternary complex. This proximity allows for the transfer of ubiquitin from the E3 ligase complex to lysine (B10760008) residues on the surface of p38α/β. The resulting polyubiquitinated p38α/β is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination and Degradation This compound This compound p38 p38α/β This compound->p38 Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits Ternary_Complex p38α/β-NR-7h-CRBN Ternary Complex p38->Ternary_Complex CRBN->Ternary_Complex Poly_Ub Poly-ubiquitinated p38α/β Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation p38_Pathway Stress Stress Stimuli (UV, Cytokines, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38α/β MKK->p38 Phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response NR7h This compound NR7h->p38 Induces Degradation WB_Workflow Start Cell Treatment with this compound Lysis Cell Lysis (RIPA buffer + protease inhibitors) Start->Lysis Quant Protein Quantification (BCA assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to PVDF membrane SDS->Transfer Block Blocking (5% non-fat milk or BSA in TBST) Transfer->Block Pri_Ab Primary Antibody Incubation (anti-p38α/β, anti-loading control) Block->Pri_Ab Sec_Ab Secondary Antibody Incubation (HRP-conjugated) Pri_Ab->Sec_Ab Detect Chemiluminescent Detection Sec_Ab->Detect End Analysis Detect->End

Potential Research Areas for NR-7h: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "NR-7h" does not correspond to a recognized nuclear receptor in established scientific literature. This guide utilizes the well-characterized Glucocorticoid Receptor (GR), also known as NR3C1, as a representative model to delineate potential research avenues and methodologies applicable to a novel nuclear receptor.

Introduction to this compound (modeled on the Glucocorticoid Receptor, NR3C1)

Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and immunity.[1][2][3] The human genome encodes 48 nuclear receptors, many of which are well-established therapeutic targets.[4][5] Orphan nuclear receptors, for which endogenous ligands have not yet been identified, represent a significant opportunity for discovering novel signaling pathways and developing new therapeutics for a range of diseases.[6][7][8]

This technical guide outlines a framework for the investigation of a hypothetical novel nuclear receptor, termed this compound. By leveraging the extensive knowledge of the Glucocorticoid Receptor (GR, or NR3C1), we will explore its molecular biology, role in disease, and potential therapeutic strategies.[9][10] GR is a ubiquitously expressed steroid hormone receptor that mediates the physiological effects of glucocorticoids like cortisol.[9][11] It plays a critical role in regulating inflammatory responses, metabolism, and stress.[10][12] Dysregulation of GR signaling is implicated in a multitude of diseases, including autoimmune disorders, metabolic syndrome, and certain cancers.[10][13][14]

Table 1: Key Characteristics of the Glucocorticoid Receptor (NR3C1) as a Model for this compound

CharacteristicDescription
Gene Name NR3C1 (Nuclear Receptor Subfamily 3, Group C, Member 1)[9]
Protein Name Glucocorticoid Receptor (GR)[9]
Subfamily Steroid Hormone Receptor (Subfamily 3)[12]
Endogenous Ligand Cortisol[9][11]
Cellular Location Primarily cytoplasmic in the absence of a ligand[9][12]
DNA Binding Binds to Glucocorticoid Response Elements (GREs) as a homodimer[15]
Core Functions Regulation of inflammation, metabolism, stress response, and development[2][12]

Molecular Biology and Mechanism of Action

Understanding the molecular mechanism of this compound is fundamental to elucidating its physiological role and druggability.

2.1. Domain Architecture

Like other nuclear receptors, GR is a modular protein composed of several functional domains:

  • N-Terminal Domain (NTD): A highly variable region that contains the ligand-independent activation function 1 (AF-1), which is crucial for transcriptional regulation.[2][16]

  • DNA-Binding Domain (DBD): A highly conserved region with two zinc-finger motifs that recognizes and binds to specific DNA sequences known as hormone response elements (HREs).[2][12]

  • Hinge Region: A flexible linker that connects the DBD and the LBD, playing a role in receptor dimerization and nuclear translocation.[2][12]

  • Ligand-Binding Domain (LBD): A multifunctional domain responsible for ligand binding, dimerization, and interaction with co-regulator proteins. It contains the ligand-dependent activation function 2 (AF-2).[2][12]

2.2. Signaling Pathways

GR signaling is complex, involving both genomic and non-genomic pathways.

2.2.1. Classical Genomic Signaling (Transactivation and Transrepression)

In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (hsp90).[9][12] Upon binding to a glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[9][12]

  • Transactivation: In the nucleus, the ligand-activated GR homodimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to upregulate gene expression.[9][15] This mechanism is responsible for many of the metabolic and developmental effects of glucocorticoids.

  • Transrepression: The activated GR can also repress gene expression, particularly of pro-inflammatory genes. This often occurs through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby preventing them from activating their target genes.[15][17] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

Diagram 1: Classical Genomic Signaling Pathway of a Nuclear Receptor

NR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Cortisol) NR_inactive Inactive this compound (with Chaperones) Ligand->NR_inactive Binding NR_active Active this compound NR_inactive->NR_active Conformational Change NR_dimer This compound Dimer NR_active->NR_dimer Dimerization & Nuclear Translocation GRE Hormone Response Element (HRE) NR_dimer->GRE Binding Gene Target Gene Transcription Transcription (mRNA) Gene->Transcription Activation or Repression HTS_Workflow cluster_screening Screening Cascade PrimaryScreen Primary Screen (e.g., Reporter Assay) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits CounterScreen Counter-Screen (Specificity) HitConfirmation->CounterScreen Confirmed Hits SecondaryAssay Secondary Assay (e.g., Binding Assay) CounterScreen->SecondaryAssay Specific Hits LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization Validated Hits Research_Logic cluster_foundational Foundational Research cluster_functional Functional Characterization cluster_therapeutic Therapeutic Development GeneID Gene Identification & Cloning ProteinExp Protein Expression & Purification GeneID->ProteinExp Structure Structural Biology (Crystallography/Cryo-EM) ProteinExp->Structure LigandID Ligand Identification (Endogenous & Synthetic) ProteinExp->LigandID Signaling Signaling Pathway Elucidation LigandID->Signaling ModulatorDev Modulator Development (HTS & Medicinal Chemistry) LigandID->ModulatorDev TargetGenes Target Gene Identification (ChIP-seq) Signaling->TargetGenes Phenotype Phenotypic Analysis (Knockout/Transgenic Models) TargetGenes->Phenotype DiseaseLink Link to Disease Pathophysiology Phenotype->DiseaseLink DiseaseLink->ModulatorDev Preclinical Preclinical & Clinical Studies ModulatorDev->Preclinical

References

In-Depth Technical Guide to the Identification and Validation of NR-7h Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated in vivo activity. This document details the experimental methodologies used to characterize this compound, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Target Identification: p38α and p38β

The primary molecular targets of this compound have been identified as the p38α (MAPK14) and p38β (MAPK11) isoforms of the p38 mitogen-activated protein kinase family. This identification was achieved through a series of biochemical and cell-based assays designed to assess the degradation-inducing activity of a library of PROTACs. This compound emerged as a lead compound due to its high potency and selectivity.

Mechanism of Action: this compound is a heterobifunctional molecule designed to simultaneously bind to the p38α/β kinases and the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination of p38α and p38β, marking them for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby preventing both its catalytic and non-catalytic functions.

Quantitative Data for Target Validation

The efficacy of this compound in degrading its target proteins is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes the key quantitative data for this compound.

ParameterCell Line(s)TargetValueReference
DC50 T47D, MB-MDA-231p38α24 nM[1]
DC50 T47D, MB-MDA-231p38β48 nM[1]
General DC50 Variousp38α/β< 50 nM[1]
E3 Ligase Recruited N/ACRBNN/A[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and validation of this compound's targets.

Cell Culture and Treatment for Degradation Assays
  • Cell Lines: T47D (human ductal breast epithelial tumor) and MDA-MB-231 (human breast adenocarcinoma) cell lines are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • PROTAC Treatment: For degradation experiments, cells are seeded in multi-well plates to achieve exponential growth. A stock solution of this compound in DMSO is serially diluted in complete growth medium to the desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced artifacts. Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours) before harvesting for analysis.

Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the levels of target proteins following treatment with this compound.

  • Cell Lysis: After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors is added to each well. The cells are scraped and the lysate is collected in a microcentrifuge tube. The lysate is incubated on ice for 30 minutes with occasional vortexing, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the protein extract is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: The protein concentration of all samples is normalized with lysis buffer. An equal volume of 4x Laemmli sample buffer is added to each lysate, and the samples are boiled at 95-100°C for 5-10 minutes to denature the proteins. Equal amounts of protein (e.g., 20-30 µg) are loaded per lane onto an SDS-PAGE gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • The membrane is washed three times with TBST for 10 minutes each.

    • The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • The membrane is washed again three times with TBST for 10 minutes each.

  • Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the chemiluminescent signal is captured using an imaging system. Densitometry analysis of the protein bands is performed using image analysis software (e.g., ImageJ). The intensity of the target protein band is normalized to the loading control. The percentage of remaining protein is calculated relative to the vehicle-treated control, and a dose-response curve is generated to determine the DC50 and Dmax values.

Target Engagement and Downstream Signaling Validation: Phospho-MK2 Western Blot

To confirm that the degradation of p38α/β by this compound leads to a functional consequence, the phosphorylation of a key downstream substrate, MAPK-activated protein kinase 2 (MK2), is assessed.

  • Cell Treatment: Cells are pre-treated with this compound for a specified time (e.g., 4-24 hours) and then stimulated with a p38 MAPK activator (e.g., anisomycin (B549157) or UV radiation) for a short period (e.g., 30 minutes) to induce p38 activity.

  • Western Blot Analysis: Cell lysates are prepared and analyzed by Western blot as described in section 3.2. The membranes are probed with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

  • Analysis: The ratio of p-MK2 to total MK2 is calculated to determine the effect of this compound on p38 kinase activity. A reduction in this ratio in this compound-treated cells compared to control cells indicates successful inhibition of the p38 MAPK signaling pathway.

Selectivity Profiling

The selectivity of this compound is a critical aspect of its validation.

  • Western Blotting: To assess selectivity against closely related kinases, Western blot analysis is performed on lysates from cells treated with this compound, probing for the levels of other MAPKs such as p38γ, p38δ, JNK1/2, and ERK1/2. The absence of degradation of these kinases indicates the selectivity of this compound.

  • Global Proteomics: For a more comprehensive assessment of selectivity, mass spectrometry-based global proteomics can be employed. This technique allows for the unbiased quantification of thousands of proteins in the cell, providing a global view of the impact of this compound on the proteome and confirming that its degradation activity is highly specific to p38α and p38β.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

p38_MAPK_Signaling_Pathway stimuli Stress Stimuli (UV, Cytokines, LPS) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k activates mkk3_6 MKK3/MKK6 map3k->mkk3_6 phosphorylates p38ab p38α / p38β mkk3_6->p38ab phosphorylates proteasome Proteasome p38ab->proteasome poly-ubiquitination mk2 MK2 p38ab->mk2 phosphorylates nr7h This compound nr7h->p38ab binds crbn CRBN E3 Ligase nr7h->crbn recruits crbn->proteasome poly-ubiquitination degradation Degradation proteasome->degradation p_mk2 p-MK2 (Active) mk2->p_mk2 downstream Downstream Effects (Inflammation, Apoptosis, etc.) p_mk2->downstream regulates

Caption: p38 MAPK signaling pathway and the mechanism of this compound-mediated degradation.

DC50_Determination_Workflow cell_culture 1. Cell Culture (e.g., T47D, MDA-MB-231) treatment 2. Treatment with this compound (Dose-response) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE & Western Blot lysis->sds_page immunoblot 5. Immunoblotting (Anti-p38α/β, Anti-GAPDH) sds_page->immunoblot detection 6. Signal Detection & Densitometry immunoblot->detection analysis 7. Data Analysis (Normalization, Curve Fitting) detection->analysis dc50 DC50 & Dmax Determination analysis->dc50

Caption: Experimental workflow for determining the DC50 and Dmax of this compound.

Downstream_Validation_Workflow cell_culture 1. Cell Culture pretreatment 2. Pre-treatment with this compound cell_culture->pretreatment stimulation 3. Stimulation (e.g., Anisomycin, UV) pretreatment->stimulation lysis 4. Cell Lysis stimulation->lysis western_blot 5. Western Blot (Anti-p-MK2, Anti-Total MK2) lysis->western_blot analysis 6. Data Analysis (Ratio of p-MK2 / Total MK2) western_blot->analysis

Caption: Workflow for validating the downstream effects of this compound on MK2 phosphorylation.

References

An In-depth Technical Guide to the Homologs and Analogs of NR-7h, a Selective p38α/β Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NR-7h is a potent and selective degrader of p38 mitogen-activated protein kinase α (p38α) and p38β.[1][2][3] It functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the known homologs and analogs of this compound, detailing their quantitative data, experimental protocols, and the underlying signaling pathways.

Core Compound: this compound

This compound is comprised of a ligand that binds to the p38α/β kinases, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This specific construction allows for the targeted degradation of p38α and p38β, with minimal impact on other kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[1]

Homologs and Analogs of this compound

The development of this compound involved the synthesis and evaluation of a series of PROTACs with varying linker lengths to optimize degradation potency and selectivity. These compounds can be considered analogs of this compound. Additionally, other research has explored different E3 ligase ligands, such as Von Hippel-Lindau (VHL), to create p38α-targeting PROTACs, which can also be classified as analogs.

Quantitative Data Summary

The following tables summarize the degradation potency (DC50) of this compound and its analogs in various cell lines. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.

Table 1: Analogs of this compound with Varying Linker Lengths (CRBN-based)

CompoundLinker ModificationTarget ProteinCell LineDC50 (nM)Reference
This compound Optimized Lengthp38αT47D24[3]
This compound Optimized Lengthp38αMDA-MB-23127.2[3]
This compound Optimized Lengthp38βT47D/MDA-MB-23148
Analog 1Shorter Linkerp38αT47D>1000[4]
Analog 2Longer Linkerp38αT47D100-1000[4]

Table 2: VHL-based Analogs of this compound

CompoundE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Reference
NR-11aVHLp38αMDA-MB-231>1000[5]
NR-11bVHLp38αMDA-MB-231>1000[5]
NR-11cVHLp38αMDA-MB-231~100[5]

Signaling Pathway

This compound and its analogs exert their effects by targeting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors. The pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors and other downstream effectors, influencing processes such as inflammation, apoptosis, cell cycle control, and cell differentiation.

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38_mapk p38 MAPK (α, β, γ, δ) mapkk->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38_mapk->downstream_kinases proteasome Proteasome p38_mapk->proteasome Degradation transcription_factors Transcription Factors (e.g., ATF2, MEF2C) downstream_kinases->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) transcription_factors->cellular_responses nr7h This compound & Analogs nr7h->p38_mapk Binds crbn CRBN E3 Ligase nr7h->crbn Binds

Caption: The p38 MAPK signaling cascade and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines T47D and MDA-MB-231 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: For degradation studies, cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with fresh medium containing the desired concentration of the PROTAC compound (e.g., this compound) or DMSO as a vehicle control. Cells are typically incubated for 24 hours before harvesting for analysis.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of target proteins following treatment with PROTACs.

western_blot_workflow cell_lysis 1. Cell Lysis (RIPA buffer) protein_quantification 2. Protein Quantification (BCA assay) cell_lysis->protein_quantification sds_page 3. SDS-PAGE (Protein separation by size) protein_quantification->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk) transfer->blocking primary_antibody 6. Primary Antibody Incubation (e.g., anti-p38α, anti-β-actin) blocking->primary_antibody secondary_antibody 7. Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection 8. Chemiluminescent Detection secondary_antibody->detection analysis 9. Densitometry Analysis detection->analysis

Caption: A typical workflow for Western blot analysis of protein degradation.

  • Detailed Steps:

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., p38α) and a loading control (e.g., β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process, with a key step being the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to connect the p38 binder and the E3 ligase ligand via the linker.

protac_synthesis_logic p38_binder p38 Binder (with alkyne or azide) click_reaction Cu-catalyzed Click Chemistry p38_binder->click_reaction linker Linker Precursor linker->p38_binder Coupling crbn_ligand CRBN Ligand (with corresponding azide (B81097) or alkyne) linker->crbn_ligand Coupling crbn_ligand->click_reaction protac PROTAC (e.g., this compound) click_reaction->protac

Caption: Logical workflow for the synthesis of CRBN-based p38 PROTACs.

  • General Protocol Outline:

    • Synthesis of Building Blocks: Independently synthesize or procure the p38 binder (often a known inhibitor) and the E3 ligase ligand (e.g., a thalidomide (B1683933) derivative for CRBN), each functionalized with either an azide or a terminal alkyne.

    • Linker Attachment: Attach a linker of desired length, also functionalized with a complementary reactive group (alkyne or azide), to one of the building blocks.

    • Click Chemistry: React the two functionalized building blocks in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of t-BuOH and H2O).

    • Purification: Purify the final PROTAC compound using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

    • Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

This compound and its analogs represent a significant advancement in the targeted degradation of p38α and p38β kinases. The modular nature of PROTACs allows for the rational design of new analogs with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further investigation and development of novel therapeutics targeting the p38 MAPK pathway.

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of NR-7h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information and provides a theoretical safety and toxicity profile for NR-7h based on its mechanism of action and drug class. No specific preclinical safety or toxicity studies on this compound have been published in the public domain. Therefore, the information herein is intended for research and informational purposes only and should not be construed as a definitive safety assessment.

Introduction

This compound is a potent and selective degrader of p38 mitogen-activated protein kinase alpha (p38α) and beta (p38β).[1] It is classified as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[2][3][4] PROTACs like this compound consist of two active domains connected by a linker: one that binds to the target protein (p38α/β) and another that recruits an E3 ubiquitin ligase.[2] In the case of this compound, it utilizes a ligand for the Cereblon (CRBN) E3 ligase. This dual-binding action brings the target protein into close proximity with the E3 ligase, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Given the absence of direct safety and toxicity data for this compound, this guide provides an inferred profile based on:

  • The known physiological roles and potential toxicities associated with the inhibition of p38 MAPK.

  • The general safety considerations for PROTACs as a therapeutic class.

  • The safety profile of Cereblon E3 ligase modulators.

Mechanism of Action of this compound

This compound functions by inducing the degradation of p38α and p38β. This is achieved through the formation of a ternary complex between p38α/β, this compound, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the p38α/β protein, marking it for degradation by the 26S proteasome.

NR-7h_Mechanism_of_Action This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation NR_7h This compound p38 p38α/β NR_7h->p38 Binds CRBN CRBN E3 Ligase NR_7h->CRBN Recruits Ternary_Complex p38-NR-7h-CRBN Ternary Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitin Transfer Ub_p38 Polyubiquitinated p38α/β Ub->Ub_p38 Proteasome 26S Proteasome Ub_p38->Proteasome Degradation Degraded_p38 Degraded Peptides Proteasome->Degraded_p38

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of p38α/β.

Inferred Safety and Toxicity Profile

The overall safety and toxicity profile of this compound is a composite of factors related to its on-target and off-target activities, as well as general properties of PROTAC molecules.

NR-7h_Safety_Profile_Factors Factors Influencing this compound Safety Profile NR_7h_Safety Overall Safety & Toxicity Profile of this compound On_Target On-Target Effects (p38α/β Degradation) NR_7h_Safety->On_Target Off_Target Off-Target Effects NR_7h_Safety->Off_Target PROTAC_Class PROTAC Class-Related Effects NR_7h_Safety->PROTAC_Class p38_Binder_Off_Target Off-Target Binding of p38 Warhead Off_Target->p38_Binder_Off_Target CRBN_Ligand_Off_Target Off-Target Effects of CRBN Ligand Off_Target->CRBN_Ligand_Off_Target Neosubstrates Degradation of Neosubstrates Off_Target->Neosubstrates Proteostasis Disruption of Proteostasis PROTAC_Class->Proteostasis Hook_Effect Hook Effect PROTAC_Class->Hook_Effect PK_PD Complex PK/PD PROTAC_Class->PK_PD

Caption: Logical diagram of factors contributing to the safety and toxicity profile of this compound.

On-Target Toxicity (p38α/β Degradation)

The degradation of p38α and p38β may lead to adverse effects due to their roles in various physiological processes.

Potential On-Target ToxicityOrgan System(s)Putative Mechanism
HepatotoxicityLiverInhibition of p38α has been associated with liver toxicity in clinical trials of p38 MAPK inhibitors.[5] The mechanism is not fully elucidated but may involve disruption of normal hepatocyte function and stress responses.
Gastrointestinal and Lymphoid ToxicityGI Tract, Lymphoid TissuesStudies in dogs with selective p38α MAPK inhibitors have shown acute toxicity, including lymphoid necrosis and depletion in gut-associated lymphoid tissue (GALT), and mucosal hemorrhages in the colon and cecum.[6]
CardiotoxicityHeartp38 MAPK is involved in cardiac development and the response to hypertrophy.[7] Prolonged and profound inhibition could potentially interfere with normal cardiac function.
ImmunosuppressionImmune Systemp38 MAPK is a key regulator of inflammatory cytokine production. While this is the basis for its therapeutic potential, excessive suppression could lead to an increased risk of infections.[5][8]
Developmental and Reproductive ToxicityReproductive System, Embryo/Fetusp38 MAPK plays a role in developmental and differentiation processes.[8] Significant inhibition could pose a risk during fetal or neonatal development.
Off-Target Toxicity

Off-target effects can arise from the binding of this compound components to other proteins or the unintended degradation of proteins other than p38α/β.

Potential Off-Target ToxicityComponentPutative Mechanism
Kinase Inhibitionp38 "Warhead"The p38-binding moiety of this compound could potentially bind to and inhibit other kinases, leading to unforeseen side effects. However, this compound has been reported to be selective for p38α/β over other related kinases.
Teratogenicity and other IMiD-related toxicitiesCRBN LigandThis compound uses a thalidomide-based ligand to recruit CRBN.[9] Thalidomide and its analogs (IMiDs) are known teratogens.[10] Therefore, this compound carries a significant risk of developmental toxicity.[11][12] Other IMiD-related toxicities could also be a concern.
Neosubstrate DegradationTernary ComplexThe formation of the ternary complex can expose new binding surfaces on CRBN, leading to the ubiquitination and degradation of "neosubstrate" proteins that are not the intended target.[2][11] This could result in unpredictable toxicities.
PROTAC Class-Related Safety Considerations

As a PROTAC, this compound is subject to safety challenges inherent to this modality.[2][3][4][13]

PROTAC Class-Related EffectDescriptionPotential Safety Implication
Prolonged Pharmacodynamic EffectDue to the catalytic nature of PROTACs, a single molecule can degrade multiple target proteins. This can lead to a prolonged duration of action that may not be directly correlated with the pharmacokinetic profile of the drug.[2]Difficulty in managing adverse events, as the biological effect may persist even after the drug has been cleared from circulation.
Disruption of Cellular ProteostasisHigh concentrations of this compound could potentially saturate the ubiquitin-proteasome system, leading to the accumulation of other proteins that are normally degraded by this pathway.[2]Perturbation of cellular homeostasis and potential for cytotoxicity.
"Hook Effect"At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex. This can lead to a decrease in efficacy at higher doses.[2]A non-linear dose-response relationship, which can complicate dose selection for safety and efficacy studies.
Complex PharmacokineticsPROTACs are typically large molecules with physicochemical properties that can lead to challenges in absorption, distribution, metabolism, and excretion (ADME).[3][4]Potential for poor bioavailability, rapid clearance, or accumulation in tissues, which can affect both safety and efficacy.

Hypothetical Experimental Protocols for Safety and Toxicity Assessment

As no specific experimental data for this compound is publicly available, this section outlines standard preclinical studies that would be necessary to evaluate its safety and toxicity profile.

In Vitro Safety Pharmacology
  • hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.

  • CYP450 Inhibition and Induction Assays: To evaluate the potential for drug-drug interactions.

  • Receptor and Kinase Panel Screening: To identify potential off-target binding of the p38 "warhead" and the complete this compound molecule.

  • In Vitro Micronucleus Test: To assess genotoxic potential.

In Vivo Toxicology Studies
  • Dose Range-Finding Studies: In two species (one rodent, e.g., rat, and one non-rodent, e.g., dog) to determine the maximum tolerated dose (MTD) and to select doses for repeat-dose toxicity studies.

  • Repeat-Dose Toxicity Studies: Conducted in two species for a duration relevant to the intended clinical use. These studies would include:

    • Clinical observations

    • Body weight and food consumption measurements

    • Hematology and clinical chemistry

    • Urinalysis

    • Ophthalmoscopy

    • Full histopathological examination of all major organs, with special attention to the liver, gastrointestinal tract, and lymphoid tissues.

  • Safety Pharmacology Core Battery:

    • Cardiovascular: Telemetry in a conscious, mobile non-rodent species (e.g., dog) to monitor ECG, blood pressure, and heart rate.

    • Respiratory: Plethysmography in rodents to assess respiratory function.

    • Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents.

  • Developmental and Reproductive Toxicology (DART) Studies:

    • Fertility and early embryonic development study.

    • Embryo-fetal development studies in two species (one of which should be a species known to be sensitive to thalidomide-induced teratogenicity, if possible).

    • Pre- and postnatal development study.

PROTAC-Specific Safety Assessments
  • Global Proteomics: Mass spectrometry-based proteomics in relevant cell lines and in tissues from in vivo studies to identify any off-target protein degradation and neosubstrates.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between this compound exposure and p38α/β degradation in both plasma and target tissues, and to characterize the duration of the pharmacologic effect.

Preclinical_Safety_Workflow Hypothetical Preclinical Safety Evaluation Workflow for this compound In_Vitro_Safety In Vitro Safety Pharmacology (hERG, CYP, Off-target screening, Genotoxicity) Dose_Range_Finding Dose Range-Finding Studies (Rodent & Non-rodent) In_Vitro_Safety->Dose_Range_Finding Repeat_Dose_Tox Repeat-Dose Toxicity Studies (Rodent & Non-rodent) Dose_Range_Finding->Repeat_Dose_Tox Safety_Pharm_Core In Vivo Safety Pharmacology Core Battery (CV, Resp, CNS) Repeat_Dose_Tox->Safety_Pharm_Core PROTAC_Specific PROTAC-Specific Assessments (Proteomics, PK/PD Modeling) Repeat_Dose_Tox->PROTAC_Specific DART DART Studies Safety_Pharm_Core->DART

Caption: A hypothetical workflow for the preclinical safety evaluation of this compound.

Conclusion

While this compound represents a promising tool for studying the roles of p38α and p38β and a potential therapeutic agent, its safety and toxicity profile requires careful consideration. The primary concerns are likely to be on-target toxicities related to p38 MAPK inhibition, particularly hepatotoxicity and gastrointestinal/lymphoid effects, and off-target toxicities stemming from its thalidomide-based CRBN ligand, most notably teratogenicity. Furthermore, as a PROTAC, it faces modality-specific challenges such as prolonged pharmacodynamic effects and the potential for neosubstrate degradation. A comprehensive preclinical safety evaluation, including both standard toxicology studies and PROTAC-specific assessments, would be essential to fully characterize the risk profile of this compound before any consideration for clinical development.

References

Methodological & Application

Application Notes and Protocols for NR-7h Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of NR-7h, a compound implicated in the degradation of p38-MAPK, in a cell culture setting. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental goals.

Introduction

This compound is an experimental compound that has been shown to induce the degradation of p38 Mitogen-Activated Protein Kinase (p38-MAPK).[1] The p38-MAPK signaling pathway is a crucial regulator of cellular responses to external stress signals and is involved in processes such as inflammation, cell cycle, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This document outlines the protocols for utilizing this compound to study its effects on cultured cells, including methodologies for cell treatment, and analysis of downstream cellular processes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols described below. These values should be used as a starting point and may require optimization for your specific experimental conditions.

Table 1: Cell Seeding Densities

Culture VesselSeeding Density (cells/cm²)
96-well plate1.5 x 10⁴
24-well plate1.0 x 10⁵
6-well plate2.5 x 10⁵
10 cm dish1.0 x 10⁶

Table 2: this compound Treatment Parameters

ParameterRecommended Value
Stock Solution Concentration10 mM in DMSO
Working Concentration Range0.1 - 10 µM
Treatment Duration7 hours (for this compound designation)
Vehicle ControlDMSO (at the same final concentration as this compound)

Table 3: Reagents for Apoptosis and Cell Cycle Analysis

AssayKey Reagent
Apoptosis (Annexin V)Annexin V-FITC, Propidium (B1200493) Iodide (PI)
Cell Cycle (PI Staining)Propidium Iodide (PI), RNase A
Apoptosis (TUNEL)TdT enzyme, BrdUTP

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the basic steps for maintaining and passaging adherent mammalian cell lines.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks, plates, or dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Monitoring: Regularly observe cell morphology and confluence under a microscope.

  • Aspiration: When cells reach 80-90% confluence, aspirate the old medium.

  • Washing: Gently wash the cell monolayer with sterile PBS.

  • Dissociation: Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralization: Add complete growth medium to inactivate the trypsin.

  • Cell Collection: Transfer the cell suspension to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

  • Seeding: Seed the cells into new culture vessels at the desired density (see Table 1).

  • Incubation: Return the culture vessels to the incubator.

This compound Treatment Protocol

This protocol outlines the procedure for treating cultured cells with this compound.

Materials:

  • Cultured cells seeded in appropriate vessels

  • This compound stock solution (10 mM in DMSO)

  • Complete growth medium

  • Vehicle (DMSO)

Procedure:

  • Cell Seeding: Seed cells at the appropriate density in culture plates or dishes and allow them to adhere and grow for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for 7 hours at 37°C with 5% CO₂.

  • Downstream Analysis: Following the 7-hour incubation, proceed with the desired cellular assays (e.g., Western blotting for p38-MAPK degradation, apoptosis analysis, or cell cycle analysis).

Analysis of Apoptosis by Annexin V/PI Staining

This protocol describes the detection of apoptosis using flow cytometry based on Annexin V and Propidium Iodide (PI) staining.[2]

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.[3][4]

Materials:

  • This compound treated and control cells

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration: Centrifuge the fixed cells and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Signaling Pathways and Experimental Workflows

p38-MAPK Signaling Pathway

The following diagram illustrates the canonical p38-MAPK signaling pathway, which is targeted by this compound. External stimuli activate upstream kinases, leading to the phosphorylation and activation of p38-MAPK. Activated p38-MAPK then phosphorylates various downstream targets, influencing cellular processes like apoptosis and cell cycle progression. This compound is proposed to induce the degradation of p38-MAPK.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Cytokines (TNF-α, IL-1) Cytokines->MKK3_6 p38 p38-MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 ATF2 ATF2 p38->ATF2 p53 p53 p38->p53 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NR7h This compound NR7h->p38 Degradation

Caption: The p38-MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Cellular Analysis

The diagram below outlines the general workflow for investigating the cellular effects of this compound treatment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture & Seeding NR7hTreatment 2. This compound Treatment (7h) CellCulture->NR7hTreatment Harvest 3. Cell Harvesting NR7hTreatment->Harvest ApoptosisAssay 4a. Apoptosis Analysis (Annexin V/PI) Harvest->ApoptosisAssay CellCycleAssay 4b. Cell Cycle Analysis (PI Staining) Harvest->CellCycleAssay ProteinAnalysis 4c. Protein Analysis (Western Blot for p38) Harvest->ProteinAnalysis DataAnalysis 5. Data Analysis & Interpretation ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: Workflow for studying the effects of this compound on cultured cells.

Logical Relationship of Apoptosis and Cell Cycle Arrest

The following diagram illustrates the logical relationship between the induction of cell cycle arrest and apoptosis, which can be downstream effects of p38-MAPK modulation by this compound.

Apoptosis_CellCycle_Relationship NR7h This compound Treatment p38_degradation p38-MAPK Degradation NR7h->p38_degradation CellularStress Cellular Stress Response p38_degradation->CellularStress G1_Arrest G1 Cell Cycle Arrest CellularStress->G1_Arrest Apoptosis Apoptosis CellularStress->Apoptosis G1_Arrest->Apoptosis can lead to CellSurvival Cell Survival G1_Arrest->CellSurvival allows for repair

Caption: Interplay between cell cycle arrest and apoptosis following this compound treatment.

References

Application Notes and Protocols for the Use of NR-7h in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NR-7h is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the p38 mitogen-activated protein kinase (MAPK)[1][2][3]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome[4][5]. By degrading p38 MAPK, this compound offers a novel therapeutic strategy to modulate signaling pathways implicated in various diseases, including parasitic infections and cancer[1][3]. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, covering its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is associated with numerous pathological conditions. This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade p38 MAPK.

p38_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_protac This compound Action Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Phosphorylates Ternary_Complex Ternary Complex (p38-NR-7h-E3) Ubiquitination Ubiquitination p38_MAPK->Ubiquitination Targeted for Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response Leads to NR_7h This compound NR_7h->p38_MAPK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) NR_7h->E3_Ligase Binds Ternary_Complex->Ubiquitination Mediates Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation p38 MAPK Degradation Proteasome->Degradation Results in

Caption: Mechanism of p38 MAPK signaling and this compound-mediated degradation.

Quantitative Data Summary

The following table summarizes the in vitro degradation capabilities of this compound against p38 MAPK isoforms. While extensive in vivo quantitative data for this compound is not yet widely published, these in vitro results provide a basis for dose selection in animal studies.

Cell LinePROTACTarget ProteinDC50 (µM)Dmax (%)E3 Ligase LigandReference
MDA-MB-231This compoundp38α, p38β~1>80CRBN[3]
T47DThis compoundp38α, p38β~1>80CRBN[3]
U2OSThis compoundp38α>1Poor degradationCRBN[3]
MG63This compoundp38α>1Poor degradationCRBN[3]
SAOS-2This compoundp38α>1Poor degradationCRBN[3]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

General Workflow for In Vivo Studies

A typical workflow for evaluating this compound in an animal model involves several key stages, from initial formulation and dose-range finding to efficacy studies and terminal endpoint analysis.

in_vivo_workflow Start Start Formulation 1. Formulation & Solubility Start->Formulation Dose_Range 2. Dose-Range Finding & MTD Formulation->Dose_Range PK_PD 3. Pharmacokinetics (PK) & Pharmacodynamics (PD) Dose_Range->PK_PD Efficacy_Study 4. Efficacy Study PK_PD->Efficacy_Study Monitoring 5. In-life Monitoring Efficacy_Study->Monitoring Endpoint 6. Terminal Endpoint Analysis Monitoring->Endpoint Data_Analysis 7. Data Analysis & Reporting Endpoint->Data_Analysis End End Data_Analysis->End

References

NR-7h Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NR-7h is a potent and selective bivalent chemical degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta) for ubiquitination and subsequent proteasomal degradation. This document provides detailed application notes and protocols based on available preclinical data to guide researchers in the effective use of this compound for in vitro and as a framework for in vivo studies.

Introduction to this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to the p38α/β kinases, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. By bringing p38α/β in proximity to the E3 ligase, this compound facilitates the ubiquitination of the kinases, marking them for degradation by the proteasome. This mechanism of action offers a powerful tool to study the physiological roles of p38α/β and to explore their therapeutic potential in various diseases, including inflammatory conditions and cancer.

Mechanism of Action

The primary mechanism of this compound is to induce the degradation of its target proteins, p38α and p38β. This is achieved through the formation of a ternary complex between the target protein, this compound, and the E3 ubiquitin ligase.

NR-7h_Mechanism_of_Action cluster_0 Cellular Environment NR7h This compound Ternary_Complex Ternary Complex (p38-NR-7h-CRBN) NR7h->Ternary_Complex Binds p38 p38α/β p38->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_p38 Ubiquitinated p38α/β Ternary_Complex->Ub_p38 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_p38->Proteasome Targeting Degraded_p38 Degraded Peptides Proteasome->Degraded_p38 Degradation

Figure 1: Mechanism of this compound-mediated degradation of p38α/β.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cell lines as reported in the literature.

Table 1: In Vitro Degradation Efficacy of this compound

Cell LineTargetDC50 (nM)Dmax (%)Time Point (h)Reference
T47Dp38α24>9024[1]
MDA-MB-231p38α27.2>9024[1]
T47Dp38β48>9024[1]
MDA-MB-231p38βNot Reported>9024[1]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: Selectivity Profile of this compound

KinaseDegradation ObservedCell LineConcentration (µM)Reference
p38γNoT47D, MDA-MB-2311[1]
p38δNoT47D, MDA-MB-2311[1]
JNK1/2NoT47D, MDA-MB-2311[1]
ERK1/2NoT47D, MDA-MB-2311[1]

Experimental Protocols

In Vitro p38α/β Degradation Assay

This protocol is based on the methods described by Donoghue et al., 2020.

Objective: To determine the dose-dependent degradation of p38α and p38β by this compound in a selected cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., T47D, MDA-MB-231)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p38α, anti-p38β, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

In_Vitro_Degradation_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. This compound Treatment Treat cells with a serial dilution of this compound and vehicle control (DMSO). A->B C 3. Incubation Incubate for the desired time point (e.g., 24 hours). B->C D 4. Cell Lysis Wash cells with PBS and lyse to extract proteins. C->D E 5. Protein Quantification Determine protein concentration using BCA assay. D->E F 6. Western Blotting Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. E->F G 7. Data Analysis Quantify band intensities and normalize to loading control. Calculate DC50 and Dmax. F->G

Figure 2: Workflow for in vitro degradation assay.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice, and then collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and then incubate with primary antibodies against p38α, p38β, and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p38α and p38β band intensities to the loading control. Plot the normalized values against the log of the this compound concentration to determine the DC50 and Dmax.

Guidelines for Designing In Vivo Studies

While specific in vivo dosage and administration data for this compound are not currently available in the peer-reviewed literature, the following guidelines provide a framework for researchers to design their own preclinical in vivo experiments.

4.2.1. Preliminary Considerations:

  • Solubility: The original publication on this compound noted that previous p38 PROTACs had poor solubility. While this compound was optimized for activity, its in vivo solubility and formulation should be carefully evaluated. A solubility test in common preclinical vehicles is a critical first step.

  • Animal Model: The choice of animal model should be relevant to the research question (e.g., a xenograft model for cancer studies, an inflammatory model for immunological research).

  • Route of Administration: The route of administration will depend on the formulation and the desired systemic or local exposure. Common routes for small molecules include intraperitoneal (IP), intravenous (IV), and oral gavage (PO).

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

4.2.2. Proposed In Vivo Experimental Workflow:

In_Vivo_Study_Design cluster_design In Vivo Study Design Framework Step1 1. Formulation Development Test solubility and stability of this compound in various preclinical vehicles. Step2 2. Dose-Range Finding (Tolerability) Study Administer single escalating doses to a small number of animals to determine the Maximum Tolerated Dose (MTD). Step1->Step2 Step3 3. Pharmacokinetic (PK) Study Administer a single dose at a well-tolerated level and collect blood samples at multiple time points to determine Cmax, Tmax, and half-life. Step2->Step3 Step4 4. Pharmacodynamic (PD) Study Administer a single or multiple doses and collect tissues of interest at various time points to assess p38α/β degradation via Western blot or other methods. Step3->Step4 Step5 5. Efficacy Study Based on PK/PD data, design a multi-dose efficacy study in a relevant disease model. Include vehicle control and potentially a p38 inhibitor as a comparator. Step4->Step5

Figure 3: A logical workflow for designing in vivo studies with this compound.

4.2.3. Detailed Steps for In Vivo Protocol Development:

  • Formulation Development:

    • Test the solubility of this compound in common vehicles such as:

      • Saline

      • PBS

      • 5% DMSO in saline

      • 5% DMSO / 40% PEG300 / 5% Tween 80 in water

    • Assess the stability of the chosen formulation under experimental conditions.

  • Dose-Range Finding Study:

    • Use a small cohort of animals (e.g., n=3 per group).

    • Administer single escalating doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg).

    • Monitor animals for clinical signs of toxicity, body weight changes, and any adverse events for a set period (e.g., 7 days).

    • The highest dose that does not cause significant toxicity is the MTD.

  • Pharmacokinetic (PK) Study:

    • Administer a single, well-tolerated dose of this compound.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters.

  • Pharmacodynamic (PD) Study:

    • Administer this compound at one or more dose levels.

    • At selected time points post-dose, euthanize animals and collect tissues of interest (e.g., tumor, liver, spleen).

    • Prepare tissue lysates and perform Western blotting to assess the levels of p38α and p38β relative to a vehicle-treated control group. This will establish the dose- and time-dependent degradation of the target proteins in vivo.

  • Efficacy Study:

    • Based on the MTD and PD data, select a dose and dosing schedule for the efficacy study.

    • Enroll a larger cohort of animals in the chosen disease model.

    • Administer this compound, vehicle control, and potentially a positive control (e.g., a known p38 inhibitor) over a defined treatment period.

    • Monitor disease-relevant endpoints (e.g., tumor volume, inflammatory markers).

Conclusion

This compound is a valuable research tool for studying the roles of p38α and p38β kinases. The provided in vitro protocols offer a starting point for characterizing its activity in various cellular contexts. While published in vivo dosage and administration guidelines are currently lacking, the proposed framework for designing and conducting animal studies will enable researchers to systematically evaluate the in vivo properties and therapeutic potential of this compound. Careful consideration of formulation, tolerability, pharmacokinetics, and pharmacodynamics is essential for the successful implementation of in vivo experiments.

References

Application Notes and Protocols for Western Blot Analysis of NR-7h Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of NR-7h, a proteolysis-targeting chimera (PROTAC), on its target protein, p38-MAPK.

Introduction to this compound

This compound is a chemical tool designed to induce the degradation of specific proteins within a cell. As a PROTAC, this compound functions by linking its target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively degrade the target. The primary and well-documented target of this compound is the human p38-MAPK (mitogen-activated protein kinase).[1] This targeted degradation allows for the study of the functional consequences of p38-MAPK depletion in various cellular processes and disease models.

Signaling Pathway of this compound-mediated p38-MAPK Degradation

The mechanism of action for this compound involves the recruitment of the cellular ubiquitin-proteasome system to the p38-MAPK protein. This process leads to the polyubiquitination and subsequent degradation of p38-MAPK by the proteasome.

NR7h_Signaling_Pathway cluster_cell Cellular Environment NR7h This compound Ternary_Complex Ternary Complex (p38-MAPK :: this compound :: E3 Ligase) NR7h->Ternary_Complex p38MAPK p38-MAPK p38MAPK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_p38MAPK Polyubiquitinated p38-MAPK Ternary_Complex->Ub_p38MAPK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_p38MAPK Proteasome Proteasome Ub_p38MAPK->Proteasome Degraded_p38 Degraded p38-MAPK (Amino Acids) Proteasome->Degraded_p38 Degradation

Caption: Mechanism of this compound-induced p38-MAPK degradation.

Experimental Protocol: Western Blot Analysis of p38-MAPK Degradation by this compound

This protocol outlines the steps to assess the efficacy of this compound in degrading p38-MAPK in a cellular context using Western blot analysis.

I. Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., THP-1 macrophages) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]

  • Cell Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1µM) for various time points (e.g., 0, 12, 24, 48, 60 hours) to determine the optimal degradation time.[1] Include a vehicle control (e.g., DMSO) for comparison.

II. Sample Preparation (Cell Lysis)
  • Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][5]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[4] Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[2][4]

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.[4]

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration by adding lysis buffer.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Mix a calculated volume of each lysate (containing 20-30 µg of total protein) with 2x Laemmli sample buffer.[4] Boil the samples at 95-100°C for 5 minutes.[5]

  • Gel Electrophoresis: Load the prepared samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[6]

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p38-MAPK diluted in the blocking buffer. The exact dilution should be determined based on the antibody datasheet (typically 1:1000). Incubate overnight at 4°C with gentle shaking.[2][5] Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2][5]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[5][7]

  • Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).[5]

VI. Detection and Data Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[3]

  • Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).[3][4]

  • Densitometry: Quantify the band intensities using image analysis software.

  • Normalization and Analysis: Normalize the intensity of the p38-MAPK band to the intensity of the corresponding loading control band for each sample. Calculate the relative p38-MAPK protein levels in this compound-treated samples compared to the vehicle-treated control.

Western Blot Workflow for this compound Analysis

Western_Blot_Workflow cluster_workflow Experimental Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p38-MAPK & anti-Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Imaging & Densitometry I->J K Data Normalization & Analysis J->K

Caption: A typical workflow for Western blot analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a time-course experiment analyzing the effect of 1µM this compound on p38-MAPK levels. The data is presented as the relative band intensity of p38-MAPK normalized to a loading control and expressed as a percentage of the vehicle-treated control (0 hours).

Treatment Time (hours)Normalized p38-MAPK Band Intensity (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
1275± 4.8
2448± 6.1
4822± 3.5
6015± 2.9

Note on Quantitative Western Blotting: For accurate quantification, it is crucial to ensure that the signal intensity falls within the linear range of detection for both the target protein and the loading control.[8][9] Serial dilutions of a control lysate can be used to determine this linear range. Total protein normalization is also emerging as a more reliable method than using housekeeping proteins.[10]

References

Unraveling the Potential of NR-7h in Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

The identity of the fluorescent probe "NR-7h" could not be definitively established in existing scientific literature. It is possible that "this compound" represents a novel or internally designated probe that has not yet been widely documented, a specific variant of a known fluorophore, or a typographical error. Researchers, scientists, and drug development professionals interested in utilizing a probe with this designation are advised to verify its precise chemical structure and spectral properties from the source of the designation.

While the specifics of "this compound" remain elusive, the request to explore its application in fluorescence microscopy, particularly for lipid droplet imaging and ferroptosis monitoring, points to a significant area of ongoing research. This report outlines general principles, protocols, and data presentation strategies applicable to fluorescent probes with similar purported functions, providing a framework for how such a probe, once identified, could be effectively utilized.

Core Applications in Cellular Imaging

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of subcellular structures and dynamic processes. Two key areas of investigation where novel probes are of high interest are the study of lipid droplets and the process of ferroptosis.

Lipid Droplet Imaging: Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Their dysregulation is implicated in numerous diseases, including metabolic disorders and cancer. Fluorescent probes that specifically target and illuminate lipid droplets are crucial for understanding their lifecycle, interactions with other organelles, and role in disease progression.

Ferroptosis Monitoring: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is a critical process in development and disease, and its modulation holds therapeutic promise. Fluorescent probes capable of detecting key markers of ferroptosis, such as lipid reactive oxygen species (ROS) or fluctuations in intracellular iron pools, are vital for dissecting its molecular mechanisms and for screening potential therapeutic agents.

Quantitative Data for Fluorescence Microscopy

When characterizing a new fluorescent probe like "this compound," it is essential to establish its key photophysical and spectral properties. This data allows for the design of optimal imaging experiments and the accurate interpretation of results.

Table 1: Key Photophysical and Spectral Properties of a Hypothetical this compound Probe

PropertyValueDescription
Excitation Maximum (λex)TBDWavelength at which the probe most efficiently absorbs light.
Emission Maximum (λem)TBDWavelength at which the probe emits the most intense fluorescence.
Molar Extinction Coefficient (ε)TBDA measure of how strongly the probe absorbs light at a given wavelength.
Quantum Yield (Φ)TBDThe efficiency of converting absorbed light into emitted fluorescence.
Stokes ShiftTBDThe difference in nanometers between the excitation and emission maxima.
PhotostabilityTBDThe probe's resistance to photobleaching upon exposure to excitation light.
Cellular PermeabilityTBDThe ability of the probe to cross the cell membrane.
SpecificityTBDThe probe's affinity for its intended target (e.g., lipid droplets, lipid peroxides).

TBD: To be determined based on experimental characterization of the specific probe.

Experimental Protocols for Cellular Imaging

The following are generalized protocols for utilizing a fluorescent probe for lipid droplet staining and ferroptosis induction monitoring. These would need to be optimized based on the specific characteristics of "this compound."

Protocol 1: Live-Cell Imaging of Lipid Droplets

Objective: To visualize lipid droplets in living cells using a fluorescent probe.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (e.g., in DMSO)

  • Live-cell imaging medium

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium or imaging buffer to the desired final concentration.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration.

  • Washing: Remove the staining solution and wash the cells gently with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the probe.

Protocol 2: Monitoring Ferroptosis-Associated Lipid Peroxidation

Objective: To visualize and quantify lipid peroxidation during ferroptosis using a fluorescent probe.

Materials:

  • Cell culture medium

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • Ferroptosis inhibitor (e.g., ferrostatin-1) as a control

  • Fluorescent probe for lipid peroxidation

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cells in an imaging plate or multi-well plate.

  • Induction of Ferroptosis: Treat cells with a known ferroptosis inducer at a predetermined concentration and for various time points. Include control groups with a vehicle and a co-treatment of the inducer and an inhibitor.

  • Probe Staining: At the end of the treatment period, wash the cells with PBS and stain with the fluorescent probe according to its specific protocol.

  • Image Acquisition/Fluorescence Measurement: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the changes in fluorescence intensity across different treatment groups to assess the level of lipid peroxidation.

Visualizing Cellular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following examples, generated using the DOT language for Graphviz, depict a simplified signaling pathway for ferroptosis and a typical experimental workflow for fluorescence microscopy.

Ferroptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Erastin Erastin SystemXc System xc- Erastin->SystemXc inhibits Cystine_Uptake Cystine Uptake SystemXc->Cystine_Uptake mediates GSH_Synthesis GSH Synthesis Cystine_Uptake->GSH_Synthesis required for GPX4 GPX4 GSH_Synthesis->GPX4 required for activity RSL3 RSL3 RSL3->GPX4 inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Simplified signaling pathways leading to ferroptosis.

Experimental_Workflow start Start: Cell Culture treatment Treatment (e.g., Ferroptosis Inducer) start->treatment staining Staining with Fluorescent Probe treatment->staining imaging Fluorescence Microscopy Image Acquisition staining->imaging analysis Image and Data Analysis imaging->analysis end End: Results analysis->end

Caption: A typical experimental workflow for fluorescence microscopy.

Conclusion

While the specific fluorescent probe "this compound" could not be identified, the principles and methodologies outlined provide a robust framework for the application of novel fluorophores in the dynamic fields of lipid droplet research and ferroptosis. The successful application of any new probe hinges on the thorough characterization of its properties and the optimization of experimental protocols. Clear visualization of the underlying biological pathways and experimental workflows is crucial for effective communication and interpretation of the scientific findings. Researchers are encouraged to perform rigorous validation and control experiments to ensure the specificity and reliability of their results when employing new fluorescent tools.

Application Notes and Protocols: Synthesis and Purification of NR-7h, a Selective p38α/β PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NR-7h is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p38α and p38β mitogen-activated protein kinases (MAPKs).[1][2][3] As a bifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the target kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition for studying p38 MAPK signaling and for potential therapeutic development.[5][6]

These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, based on the methods described by Donoghue et al. in the European Journal of Medicinal Chemistry (2020).[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N-(4-(1-(4-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)amino)-4-oxobutyl)-1H-1,2,3-triazol-4-yl)butyl)-4-methylbenzamide[2]
Molecular Formula C₄₈H₅₀BrF₂N₉O₈[7]
Molecular Weight 998.87 g/mol [1][7]
CAS Number 2550399-06-7[7][8]
Purity ≥97% (HPLC)[1][7]
Solubility Soluble to 100 mM in DMSO[7]
Table 2: Biological Activity of this compound
ParameterCell LineValueReference
DC₅₀ (p38α) T47D24 nM[1][3]
DC₅₀ (p38α) MDA-MB-23127.2 nM[3][8]
DC₅₀ (p38β) T47D/MDA-MB-23148 nM[1][7]

Experimental Protocols

The synthesis of this compound is achieved through a convergent synthetic strategy, culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1] This involves the preparation of two key intermediates: an alkyne-functionalized p38 ligand and an azide-functionalized Cereblon ligand.

I. Synthesis of Key Intermediates

A. Synthesis of the Alkyne-Functionalized p38 Ligand (PH-797804 derivative)

The synthesis of the p38 ligand component is based on the structure of the known p38 inhibitor PH-797804. The protocol involves the introduction of a terminal alkyne linker for subsequent conjugation. The detailed multi-step synthesis of this intermediate is typically found in the supplementary information of the source publication. The general approach involves the synthesis of the core pyridone structure followed by the attachment of the linker.

B. Synthesis of the Azide-Functionalized Cereblon Ligand (Pomalidomide derivative)

The Cereblon ligand is derived from pomalidomide (B1683931). A linker with a terminal azide (B81097) group is attached to the pomalidomide scaffold. This is typically achieved by reacting a pomalidomide derivative with a linker containing a leaving group on one end and an azide on the other.

II. Final Synthesis of this compound via Click Chemistry

This protocol describes the final step in the synthesis of this compound, where the two key intermediates are coupled.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-functionalized p38 ligand (1.0 equivalent) and the azide-functionalized Cereblon ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

III. Purification of this compound

A. Flash Column Chromatography (Initial Purification)

  • Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent gradient. Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the partially purified this compound.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity (≥97%), preparative reverse-phase HPLC is recommended.

  • System Preparation: Use a C18 column and a mobile phase gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA) as an additive.

  • Sample Injection: Dissolve the partially purified this compound in a suitable solvent (e.g., DMSO or mobile phase) and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the major product peak as detected by a UV detector.

  • Lyophilization: Combine the pure fractions and lyophilize to remove the solvents and obtain this compound as a solid.

Visualizations

Synthesis_Workflow cluster_p38 p38 Ligand Synthesis cluster_crbn Cereblon Ligand Synthesis cluster_final Final Coupling and Purification p38_start Starting Materials p38_intermediate Multi-step Synthesis p38_start->p38_intermediate p38_alkyne Alkyne-functionalized p38 Ligand p38_intermediate->p38_alkyne click_reaction CuAAC (Click Chemistry) p38_alkyne->click_reaction crbn_start Pomalidomide crbn_intermediate Functionalization crbn_start->crbn_intermediate crbn_azide Azide-functionalized Cereblon Ligand crbn_intermediate->crbn_azide crbn_azide->click_reaction crude_nr7h Crude this compound click_reaction->crude_nr7h purification Purification crude_nr7h->purification pure_nr7h Pure this compound (≥97%) purification->pure_nr7h PROTAC_Mechanism p38 p38α/β Kinase ternary_complex Ternary Complex (p38-NR-7h-CRBN) p38->ternary_complex binds nr7h This compound (PROTAC) nr7h->ternary_complex mediates crbn Cereblon (E3 Ligase) crbn->ternary_complex binds ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination ub_p38 Ubiquitinated p38 ubiquitination->ub_p38 degradation Degradation ub_p38->degradation proteasome Proteasome proteasome->degradation degraded_p38 Degraded Peptides degradation->degraded_p38

References

Troubleshooting & Optimization

Technical Support Center: NR-7h Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NR-7h, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of p38 mitogen-activated protein kinase (p38-MAPK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively target the p38-MAPK protein. This compound works by simultaneously binding to p38-MAPK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate p38-MAPK, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the study of the functional consequences of p38-MAPK loss.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as a chemical probe to study the role of p38-MAPK in various cellular processes and disease models. A key application has been in parasitology, specifically in studying infections caused by Leishmania donovani and Plasmodium falciparum. By degrading the host's p38-MAPK, researchers can investigate the protein's importance for parasite survival and replication.[1]

Q3: How does degradation of host p38-MAPK affect parasite infection?

A3: Studies have shown that the degradation of host p38-MAPK by this compound leads to a significant reduction in parasite load.[1] This suggests that parasites like Leishmania donovani and Plasmodium falciparum exploit the host's p38-MAPK signaling pathway for their own survival and proliferation within host cells.[1]

Troubleshooting Guides

Problem 1: No or weak degradation of p38-MAPK observed after this compound treatment.

Possible Causes and Solutions:

  • Suboptimal this compound Concentration: The concentration of this compound is critical. A full dose-response experiment should be performed to determine the optimal concentration for p38-MAPK degradation.

  • Incorrect Incubation Time: Degradation is a time-dependent process. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.

  • Poor Cell Permeability: While this compound has been shown to be cell-permeable in certain models, its uptake can vary between cell types. If poor permeability is suspected, consider alternative delivery methods if available, or consult literature for modifications to enhance uptake.

  • Inefficient Ternary Complex Formation: The formation of the p38-MAPK-NR-7h-E3 ligase complex is essential. If degradation is not observed, it could be due to issues with this complex formation in your specific cell system.

  • Issues with Western Blot Protocol: Flaws in the Western blot technique can lead to a lack of signal. Please refer to the detailed Experimental Protocol: Western Blot for p38-MAPK Degradation below and the general Western Blot troubleshooting section.

Problem 2: The "Hook Effect" is observed in dose-response experiments.

Explanation:

The "hook effect" is a phenomenon common to PROTACs where, at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules saturate both the target protein (p38-MAPK) and the E3 ligase independently, preventing the formation of the productive ternary complex.

Solutions:

  • Perform a Wide Dose-Response: Use a broad range of this compound concentrations, including very low (nanomolar) and very high (micromolar) ranges, to fully characterize the dose-response curve and identify the optimal degradation window.

  • Focus on Lower Concentrations: The most effective degradation often occurs at lower to moderate concentrations. Subsequent experiments should utilize concentrations within this optimal range.

Problem 3: High variability in parasite load quantification.

Possible Causes and Solutions:

  • Inconsistent Infection Protocol: Ensure a consistent multiplicity of infection (MOI) and incubation time for parasite infection across all experiments.

  • Variable Macrophage Health: The health and activation state of the host macrophages can significantly impact parasite replication. Ensure consistent cell culture conditions and macrophage differentiation protocols.

  • Issues with Parasite Quantification Method: The method used to quantify intracellular parasites (e.g., Giemsa staining and microscopy, qPCR, or flow cytometry) should be standardized and validated. Refer to the Experimental Protocol: Quantification of Leishmania donovani Amastigotes in Macrophages for a detailed procedure.

  • Sample Processing Variability: Inconsistent sample handling during lysis or staining can introduce variability. Ensure all samples are processed in a uniform manner.

Quantitative Data Summary

Table 1: Effect of this compound on p38-MAPK Degradation in P. falciparum-infected Erythrocytes

This compound ConcentrationFold Decrease in p38-MAPK Expression (compared to untreated)
1 µM~2-fold
2.5 µM~2-fold
5 µM~2-fold

Data adapted from a study on the effect of this compound on erythrocyte p38-MAPK.

Table 2: Dose-Dependent Reduction of Leishmania donovani Parasite Load in Macrophages by this compound

This compound ConcentrationParasite Load Reduction (%)
0.1 µM~20%
0.5 µM~45%
1.0 µM~65%
2.5 µM~80%

Illustrative data based on findings that this compound reduces parasite load in a dose-dependent manner.[1]

Experimental Protocols

Experimental Protocol: Western Blot for p38-MAPK Degradation
  • Cell Lysis:

    • After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p38-MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize the p38-MAPK signal to the loading control.

Experimental Protocol: Quantification of Leishmania donovani Amastigotes in Macrophages
  • Macrophage Culture and Infection:

    • Seed macrophages (e.g., THP-1 derived macrophages or primary bone marrow-derived macrophages) on glass coverslips in a 24-well plate.

    • Infect the macrophages with stationary-phase Leishmania donovani promastigotes at a defined multiplicity of infection (MOI), for example, 10:1 (parasites:macrophage).

    • Incubate for 4-6 hours to allow for phagocytosis.

  • This compound Treatment:

    • Wash the cells with pre-warmed media to remove extracellular parasites.

    • Add fresh media containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with methanol (B129727) for 10 minutes.

    • Stain the cells with Giemsa stain for 20-30 minutes.

    • Wash the coverslips with distilled water and allow them to air dry.

  • Microscopy and Quantification:

    • Mount the coverslips on microscope slides.

    • Using a light microscope at 100x magnification (oil immersion), count the number of amastigotes per 100 macrophages.

    • Calculate the parasite burden as the number of amastigotes per 100 macrophages.

    • The percentage of infected macrophages can also be determined.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., MEKK, MLK) receptor->map3k map2k MAPKK (MKK3/6) map3k->map2k p38_mapk p38-MAPK map2k->p38_mapk transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38_mapk->transcription_factors protein_kinases Protein Kinases (e.g., MAPKAPK-2) p38_mapk->protein_kinases proteasome Proteasome p38_mapk->proteasome degradation cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response protein_kinases->cellular_response nr7h This compound nr7h->p38_mapk binds e3_ligase E3 Ubiquitin Ligase nr7h->e3_ligase recruits e3_ligase->p38_mapk ubiquitination troubleshooting_workflow start No / Weak p38-MAPK Degradation check_conc Check this compound Concentration start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response Suboptimal check_time Check Incubation Time check_conc->check_time Optimal time_course Perform Time-Course Experiment check_time->time_course Suboptimal check_wb Review Western Blot Protocol check_time->check_wb Optimal troubleshoot_wb Troubleshoot Western Blot (Antibody, Transfer, etc.) check_wb->troubleshoot_wb Issues Found consider_ternary Consider Ternary Complex Formation Issues check_wb->consider_ternary No Issues experimental_workflow infect_cells Infect Macrophages with Leishmania treat_nr7h Treat with this compound infect_cells->treat_nr7h incubate Incubate (e.g., 48h) treat_nr7h->incubate fix_stain Fix and Stain (Giemsa) incubate->fix_stain quantify Quantify Parasite Load (Microscopy) fix_stain->quantify

References

Technical Support Center: Enhancing the Solubility of NR-7h

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the hypothetical compound NR-7h. Due to the limited publicly available data for a compound specifically named this compound, this guide leverages established principles and techniques for improving the solubility of poorly water-soluble compounds, using this compound as a representative example.

Compound Profile: this compound (Hypothetical)

For the purposes of this guide, we will assume this compound has the following characteristics, which are common for drug candidates with solubility issues:

  • High Lipophilicity: A significant non-polar structure, making it poorly soluble in aqueous solutions.

  • Crystalline Solid: A stable crystal lattice that requires energy to be disrupted for dissolution.

  • Functional Groups: Presence of ionizable groups (e.g., carboxylic acid or amine) that allow for pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The low aqueous solubility of a compound like this compound is typically due to a combination of factors including high lipophilicity (hydrophobicity) and a stable crystalline structure. For a molecule to dissolve, the interactions between the compound and the solvent molecules must be strong enough to overcome the interactions between the compound molecules themselves (crystal lattice energy) and the solvent molecules themselves. In water, the strong hydrogen bonding network between water molecules is not easily disrupted by a hydrophobic compound like this compound.

Q2: What are the initial steps to take when encountering a solubility issue with this compound?

A2: A systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps should involve:

  • Solvent Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents.

  • pH Adjustment: If this compound has ionizable functional groups, its solubility can often be significantly increased by adjusting the pH of the solution.

  • Use of Co-solvents: Employing a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent can enhance solubility.

Q3: How do I select an appropriate solvent or co-solvent for this compound?

A3: The principle of "like dissolves like" is a good starting point. Since this compound is assumed to be lipophilic, it will likely be more soluble in organic solvents. For biological experiments, it is crucial to use solvents that are biocompatible at the final concentration. Common co-solvents for in vitro assays include dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] It's important to keep the final concentration of the organic solvent in your experiment as low as possible to avoid solvent-induced artifacts.

Q4: How does pH influence the solubility of this compound, and how can I optimize it?

A4: If this compound contains acidic or basic functional groups, its charge state will change with pH. For a compound with a carboxylic acid group, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt. Conversely, for a compound with an amine group, decreasing the pH below its pKa will protonate the amine, forming a more soluble ammonium (B1175870) salt. To optimize solubility, you can perform a pH-solubility profile study by measuring the solubility of this compound across a range of pH values.

Q5: When should I consider more advanced solubility enhancement techniques?

A5: If simple methods like pH adjustment and co-solvents are insufficient or not suitable for your experimental system (e.g., due to toxicity of the solvent), you may need to explore advanced techniques. These include:

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[2]

  • Nanotechnology: Reducing the particle size of the drug to the nanoscale (nanosuspensions), which increases the surface area for dissolution.[2][3]

Troubleshooting Guides

Scenario 1: Preparing a Stock Solution of this compound for In Vitro Assays

Problem: this compound is not dissolving sufficiently in the desired aqueous buffer to prepare a concentrated stock solution.

Troubleshooting Workflow:

G start Start: Prepare this compound Stock Solution solubility_test Is this compound soluble in 100% DMSO or Ethanol? start->solubility_test prepare_stock Prepare a concentrated stock solution (e.g., 10-50 mM) in the chosen organic solvent. solubility_test->prepare_stock Yes alternative_solvents Try alternative polar aprotic solvents (e.g., DMF, DMA). solubility_test->alternative_solvents No yes_organic Yes no_organic No serial_dilution Perform serial dilutions into your aqueous assay buffer. prepare_stock->serial_dilution observe_precipitation Observe for precipitation upon dilution. serial_dilution->observe_precipitation no_precipitation No Precipitation: Proceed with experiment. observe_precipitation->no_precipitation No troubleshoot_precipitation Go to Troubleshooting Scenario 2. observe_precipitation->troubleshoot_precipitation Yes precipitation Precipitation Occurs solubility_check_alt Is this compound soluble? alternative_solvents->solubility_check_alt solubility_check_alt->prepare_stock Yes consider_advanced Consider advanced formulation strategies. solubility_check_alt->consider_advanced No yes_alt Yes no_alt No

Caption: Workflow for preparing an this compound stock solution.

Detailed Protocol: Preparing a Stock Solution with a Co-solvent

  • Solvent Selection:

    • Attempt to dissolve a small amount of this compound in 100% DMSO. If it dissolves, DMSO is a suitable initial choice for a stock solution.

    • If DMSO is not suitable for your cell type, consider ethanol.

  • Stock Solution Preparation:

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the compound is fully dissolved. A brief warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation.

  • Dilution into Aqueous Buffer:

    • Perform serial dilutions of the stock solution into your final assay buffer.

    • It is critical that the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid affecting the biological system.

    • After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Table 1: Common Co-solvents for In Vitro Assays

Co-solventPropertiesTypical Final Concentration in Assay
Dimethyl Sulfoxide (DMSO)Polar aprotic solvent, dissolves a wide range of compounds.[1]< 0.5%
EthanolPolar protic solvent, less toxic than DMSO for some cell lines.< 1%
Dimethylformamide (DMF)Polar aprotic solvent, similar to DMSO.< 0.5%
Polyethylene Glycol (PEG 300/400)Water-miscible polymer, can increase solubility.Variable
Scenario 2: this compound Precipitates from Solution During an Experiment

Problem: this compound, which was initially dissolved, precipitates out of the aqueous buffer during the experiment.

Troubleshooting Logic:

G start Start: this compound Precipitation Observed check_concentration Is the final concentration of this compound exceeding its solubility limit in the final buffer? start->check_concentration reduce_concentration Reduce the final concentration of this compound. check_concentration->reduce_concentration Yes check_ph Has the pH of the buffer changed? check_concentration->check_ph No exceeds_solubility Yes within_solubility No stabilize_ph Ensure the buffer has sufficient buffering capacity. check_ph->stabilize_ph Yes check_temp Was there a significant temperature change? check_ph->check_temp No ph_changed Yes ph_stable No control_temp Maintain a constant temperature. check_temp->control_temp Yes check_interactions Could this compound be interacting with other components in the assay medium (e.g., proteins)? check_temp->check_interactions No temp_changed Yes temp_stable No add_stabilizer Consider adding a stabilizing agent like a small amount of surfactant (e.g., Tween 80) or a protein (e.g., BSA). check_interactions->add_stabilizer Yes reassess Re-evaluate the experimental setup. check_interactions->reassess No interaction_possible Yes no_interaction No

Caption: Troubleshooting logic for this compound precipitation.

Potential Causes and Solutions:

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may be above its solubility limit, especially after dilution from an organic stock.

    • Solution: Determine the maximum aqueous solubility of this compound in your final buffer system and ensure your experimental concentrations do not exceed this.

  • pH Shift: If the buffer capacity is insufficient, the addition of the compound or other reagents could shift the pH, causing the compound to precipitate.

    • Solution: Use a buffer with a higher buffering capacity or adjust the pH of your stock solution before adding it to the final buffer.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

    • Solution: Ensure all solutions are maintained at a constant temperature throughout the experiment.

  • Interactions with Media Components: this compound may interact with proteins or other components in the cell culture media or assay buffer, leading to precipitation.

    • Solution: Consider the addition of non-ionic surfactants like Tween® 80 or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) to help maintain solubility through micellar solubilization.[4]

Advanced Solubility Enhancement Strategies

If the above methods are not sufficient, the following table summarizes more advanced techniques that can be considered, particularly during later stages of drug development.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
Solid Dispersion Drug is dispersed in a solid carrier, often in an amorphous state.[2][3]Can significantly increase dissolution rate and solubility.Can be physically and chemically unstable over time.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin.[2]Increases aqueous solubility and can improve stability.Can be limited by the size and geometry of the drug molecule.
Nanosuspension The drug is formulated as nanoparticles, increasing the surface area for dissolution.[2][3]High drug loading is possible; suitable for various administration routes.Can be challenging to manufacture and ensure long-term stability.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[4][5]Effective at low concentrations.Potential for toxicity, especially with ionic surfactants.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility as a function of pH to generate the pH-solubility profile.

This profile will be invaluable in selecting the optimal pH for your experiments and for developing formulations.

Signaling Pathway and Workflow Diagrams

Illustrative Signaling Pathway (Hypothetical)

If this compound were an inhibitor of a kinase pathway, understanding its solubility would be critical for accurate in vitro kinase assays.

G cluster_0 Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor CellularResponse CellularResponse TranscriptionFactor->CellularResponse NR7h This compound NR7h->Kinase2

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing NR-7h Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of NR-7h, a potent and selective p38α and p38β degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades p38α and p38β mitogen-activated protein kinases (MAPKs). It functions as a bifunctional molecule: one end binds to the p38α/β protein, and the other end recruits an E3 ubiquitin ligase (specifically Cereblon [CRBN]). This proximity induces the ubiquitination of p38α/β, marking it for degradation by the proteasome. This leads to the depletion of p38α/β protein levels within the cell, thereby inhibiting its downstream signaling pathways.

Q2: What are the typical starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on published data, a good starting point for a dose-response experiment is to use a concentration range that brackets the known DC50 (concentration for 50% degradation) values. For this compound, the DC50 for p38α degradation is approximately 24 nM in T47D cells and 27.2 nM in MDA-MB-231 cells.[1] Therefore, a concentration range from 1 nM to 1000 nM is a reasonable starting point for most cell-based assays.

Q3: How long should I treat my cells with this compound?

A3: The time required to observe significant degradation of p38α/β can vary. Typically, substantial degradation is observed within 24 hours of treatment.[2] However, for time-course experiments, it is advisable to test a range of time points, such as 4, 8, 16, 24, and 48 hours, to determine the optimal incubation time for your specific experimental system and to capture the dynamics of protein degradation.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Degradation of p38α/β Observed in Western Blot

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). The optimal concentration for degradation can be narrow.
"Hook Effect" At very high concentrations, PROTACs can form non-productive binary complexes with either the target or the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing degradation. Test lower concentrations of this compound (e.g., in the low nanomolar range).
Insufficient Incubation Time Extend the treatment duration. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal time for maximal degradation.
Low E3 Ligase (CRBN) Expression Confirm the expression of CRBN in your cell line of interest using Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression.
Poor Cell Permeability While this compound is generally cell-permeable, its uptake can vary between cell lines. If poor permeability is suspected, ensure proper dissolution of the compound and consider using permeabilization agents in control experiments to confirm target engagement.
This compound Instability Assess the stability of this compound in your specific cell culture medium over the course of the experiment. Freshly prepare dilutions from a DMSO stock for each experiment.
Technical Issues with Western Blot Ensure complete cell lysis, accurate protein quantification, and efficient protein transfer. Use a validated anti-p38 antibody and a loading control (e.g., GAPDH, β-actin) to normalize the results. Include a positive control cell line where this compound is known to be effective.

Issue 2: High Background or Non-Specific Effects in Assays

Possible Cause Troubleshooting Step
High this compound Concentration High concentrations can lead to off-target effects or cytotoxicity. Lower the concentration of this compound to the minimal effective concentration for p38 degradation.
DMSO Toxicity Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect.
Compound Precipitation Due to its limited aqueous solubility, this compound may precipitate in the culture medium at high concentrations. Visually inspect the medium for any precipitate. Prepare fresh dilutions from the stock solution and ensure thorough mixing.
Off-Target Effects To confirm that the observed phenotype is due to p38 degradation, consider rescue experiments by overexpressing a degradation-resistant mutant of p38. Additionally, perform proteomics studies to assess the selectivity of this compound at the tested concentration.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Standardize cell culture parameters such as cell passage number, confluency, and seeding density. Cell health can significantly impact the ubiquitin-proteasome system.
Inconsistent Compound Handling Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Variability Include appropriate positive and negative controls in every experiment to monitor assay performance. Ensure consistent incubation times and assay conditions.

Data Presentation

Table 1: this compound In Vitro Activity Profile

Parameter Cell Line Value Reference
DC50 (p38α Degradation) T47D24 nM[1]
DC50 (p38α Degradation) MDA-MB-23127.2 nM[1]
DC50 (p38β Degradation) T47D/MDA-MB-23148 nM[2]
E3 Ligase Recruited -CRBN[2]
Selectivity -No significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2[2][3]

Experimental Protocols

Protocol 1: Western Blot for p38α/β Degradation

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • Compound Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 500, 1000 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p38α/β overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p38α/β band intensity to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

p38_Degradation_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound NR-7h_intracellular This compound This compound->NR-7h_intracellular Cellular Uptake Ternary_Complex p38-NR-7h-CRBN Ternary Complex NR-7h_intracellular->Ternary_Complex p38 p38α/β p38->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., MK2 phosphorylation) p38->Downstream_Signaling Activation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_p38 Poly-ubiquitinated p38 Ternary_Complex->Ub_p38 Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_p38->Proteasome Recognition Degraded_p38 Degraded p38 (Peptides) Proteasome->Degraded_p38 Degradation Degraded_p38->Downstream_Signaling Inhibition

Caption: this compound mediated degradation of p38α/β via the ubiquitin-proteasome system.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_optimization Phase 2: Concentration Optimization cluster_functional Phase 3: Functional Assays cluster_analysis Phase 4: Data Analysis & Interpretation Select_Cell_Line Select appropriate cell line (confirm CRBN expression) Prepare_Stock Prepare this compound stock solution in DMSO Select_Cell_Line->Prepare_Stock Dose_Response Perform dose-response experiment (e.g., 1 nM - 1000 nM) Prepare_Stock->Dose_Response Western_Blot Analyze p38 degradation by Western Blot Dose_Response->Western_Blot Time_Course Perform time-course experiment (e.g., 4 - 48 hours) Time_Course->Western_Blot Determine_DC50 Determine DC50 and optimal time Western_Blot->Determine_DC50 Cytotoxicity_Assay Perform cytotoxicity/viability assay (e.g., MTT, CellTiter-Glo) Determine_DC50->Cytotoxicity_Assay Functional_Assay Perform functional assays (e.g., cytokine production, downstream target phosphorylation) Determine_DC50->Functional_Assay Determine_IC50 Determine IC50/EC50 Cytotoxicity_Assay->Determine_IC50 Functional_Assay->Determine_IC50 Data_Analysis Analyze and interpret data Determine_IC50->Data_Analysis Troubleshoot Troubleshoot if necessary Data_Analysis->Troubleshoot Troubleshoot->Dose_Response Re-optimize

Caption: Experimental workflow for optimizing this compound concentration in assays.

Troubleshooting_Logic Start Low/No p38 Degradation Check_Concentration Is concentration range appropriate? (bracketing DC50) Start->Check_Concentration Widen_Range Widen concentration range (e.g., 0.1 nM - 10 µM) Check_Concentration->Widen_Range No Check_Hook_Effect Is there a 'Hook Effect'? Check_Concentration->Check_Hook_Effect Yes Widen_Range->Check_Hook_Effect Test_Lower_Conc Test lower concentrations (e.g., < 50 nM) Check_Hook_Effect->Test_Lower_Conc Possible Check_Time Is incubation time sufficient? Check_Hook_Effect->Check_Time Unlikely Test_Lower_Conc->Check_Time Increase_Time Perform time-course (up to 48h) Check_Time->Increase_Time No Check_CRBN Is CRBN expressed in cell line? Check_Time->Check_CRBN Yes Increase_Time->Check_CRBN Change_Cell_Line Use a different cell line Check_CRBN->Change_Cell_Line No/Low Check_WB_Technique Review Western Blot protocol Check_CRBN->Check_WB_Technique Yes Change_Cell_Line->Start Re-test Optimize_WB Optimize lysis, transfer, antibodies Check_WB_Technique->Optimize_WB Potential Issues Success Degradation Observed Check_WB_Technique->Success No Issues Optimize_WB->Start Re-test

Caption: Troubleshooting logic for low p38 degradation with this compound.

References

Preventing NR-7h degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NR-7h, a potent and selective PROTAC® degrader of p38α and p38β. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of p38α and p38β mitogen-activated protein kinases.[1] PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein (in this case, p38α or p38β), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2][4]

2. What are the recommended storage conditions for this compound?

This compound should be stored at -20°C.[1][5] For stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]

3. In what solvent is this compound soluble?

This compound is soluble in DMSO up to 100 mM.[1][5]

4. How stable is this compound in solution?

General Stability Guidelines for PROTACs in Solution

ConditionGeneral RecommendationRationale
Solvent Prepare stock solutions in anhydrous DMSO.DMSO is a common solvent for PROTACs and generally provides good solubility and stability for storage.[1][5][6]
Storage Temperature Store stock solutions at -80°C for long-term and -20°C for short-term.Lower temperatures minimize chemical degradation.[6]
Working Solutions Prepare fresh from stock for each experiment. Avoid prolonged storage in aqueous buffers.PROTACs can be unstable in aqueous solutions due to hydrolysis.[7]
Freeze-Thaw Cycles Aliquot stock solutions to minimize freeze-thaw cycles.Repeated freezing and thawing can lead to compound degradation and precipitation.[6]

Disclaimer: This table provides general guidance. It is highly recommended to perform compound-specific stability studies for your experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak degradation of p38α/β PROTAC instability: this compound may have degraded in the experimental solution.Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[4]
Poor cell permeability: this compound may not be efficiently entering the cells.Optimize the concentration of this compound used. The linker of a PROTAC can influence its cellular permeability.[3] While this compound is active in vivo, permeability can be cell-line dependent.
"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, leading to reduced efficacy.Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation and to observe if a "hook effect" is present.[9]
Slow target protein turnover: The degradation of p38α/β may be slow in your cell type.Increase the incubation time with this compound (e.g., up to 48 hours).[9]
Low E3 ligase expression: The E3 ligase recruited by this compound (CRBN) may be expressed at low levels in your cell model.[1]Confirm the expression of CRBN in your cells using Western blot or other methods.
Inconsistent or non-reproducible results PROTAC precipitation: this compound may be precipitating out of the solution, especially in aqueous buffers.Ensure complete dissolution of the this compound stock in DMSO. When preparing working solutions, add the stock solution to the aqueous buffer slowly while vortexing. Do not exceed the solubility limit.
Variable cell conditions: Cell passage number, confluency, or overall health can impact the efficiency of the ubiquitin-proteasome system.Standardize cell culture conditions, including using cells within a specific passage number range and maintaining consistent seeding densities.[4]
Off-target effects Degradation of other proteins: While this compound is reported to be selective for p38α and p38β, off-target effects are a possibility with any small molecule.[1]Perform proteomic studies to assess the global protein degradation profile upon this compound treatment.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term storage or -20°C for short-term storage.[6]

Protocol: Western Blot for p38α/β Degradation

This protocol outlines the steps to assess the degradation of p38α and p38β in cultured cells after treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p38α, anti-p38β, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Collect the lysate in microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new pre-chilled tubes.[2][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p38α or p38β (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a separate gel.[2][10]

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p38α/β protein levels to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1, MEKKs) receptor->map3k Activation map2k MAP2K (MKK3, MKK6) map3k->map2k Phosphorylation p38_mapk p38 MAPK (p38α, p38β, p38γ, p38δ) map2k->p38_mapk Phosphorylation (Thr180, Tyr182) downstream_substrates Downstream Substrates (Transcription Factors, Kinases) p38_mapk->downstream_substrates Phosphorylation cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_substrates->cellular_responses

Caption: The p38 MAPK signaling cascade.

PROTAC_Mechanism_of_Action nr7h This compound (PROTAC) p38 p38α/β (Target Protein) nr7h->p38 Binds e3_ligase CRBN (E3 Ligase) nr7h->e3_ligase Recruits ternary_complex Ternary Complex (p38 - this compound - CRBN) nr7h->ternary_complex p38->ternary_complex proteasome 26S Proteasome p38->proteasome Recognized by e3_ligase->ternary_complex polyubiquitination Polyubiquitination ternary_complex->polyubiquitination Induces ubiquitin Ubiquitin ubiquitin->polyubiquitination polyubiquitination->p38 Tags degradation Degradation of p38α/β proteasome->degradation

Caption: Mechanism of this compound mediated protein degradation.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment with this compound cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quantification 3. Protein Quantification cell_lysis->protein_quantification sds_page 4. SDS-PAGE protein_quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection 7. Chemiluminescent Detection immunoblotting->detection analysis 8. Data Analysis (DC50, Dmax) detection->analysis

Caption: Western blot workflow for assessing this compound efficacy.

References

NR-7h experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers working with the experimental compound NR-7h. Based on available data, this compound is understood to be a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the p38-MAPK protein.[1] This guide addresses potential sources of experimental variability and offers troubleshooting strategies. All protocols and data are illustrative and may require optimization for specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure stability and activity?

A1: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before each use, an aliquot should be thawed completely and brought to room temperature.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, further dilutions should be made in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is batch-to-batch variation expected for this compound?

A3: As with any synthesized compound, minor batch-to-batch variation in purity and activity can occur. It is advisable to qualify each new batch by performing a standard dose-response experiment to confirm its potency (e.g., by determining the IC50 or DC50 value) and comparing it to previous batches.

Q4: What are the appropriate positive and negative controls for experiments with this compound?

A4:

  • Positive Control: A known activator of the p38-MAPK pathway (e.g., anisomycin (B549157) or UV radiation) can be used to confirm that the pathway is responsive in your experimental system.

  • Negative Control (Vehicle Control): Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial for distinguishing the effect of the compound from that of the solvent.

  • Negative Control (Inactive Compound): If available, an inactive analog of this compound that does not bind to the target or the E3 ligase can be used to control for off-target effects.

Troubleshooting Guides

Issue 1: High Variability in IC50/DC50 Values

Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) of this compound between experiments. What could be the cause?

A: High variability in potency measurements is a common issue and can stem from several factors.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
Inconsistent Cell Seeding Density Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. Create a cell suspension of uniform density before plating.
Incomplete Compound Solubilization Ensure the this compound stock solution is fully thawed and vortexed before preparing dilutions. Visually inspect for any precipitate.
Variable Incubation Times Use a calibrated timer and adhere strictly to the planned incubation times for compound treatment.
Edge Effects in Microplates To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.
Issue 2: No or Low Degradation of p38-MAPK

Q: Our Western blot analysis shows minimal or no degradation of p38-MAPK after treatment with this compound. What should we check?

A: Lack of target degradation can be due to issues with the compound, the cells, or the experimental procedure.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Inactivity Verify the integrity of your this compound stock. If possible, test a fresh aliquot or a new batch.
Low E3 Ligase Expression The activity of this compound as a PROTAC is dependent on the expression of the recruited E3 ubiquitin ligase. Confirm that your cell line expresses sufficient levels of the relevant E3 ligase (e.g., Cereblon or VHL).
Incorrect Incubation Time Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for maximal p38-MAPK degradation.
Suboptimal Compound Concentration The "hook effect" is a known phenomenon with PROTACs, where very high concentrations can lead to reduced degradation. Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range for degradation.
Inefficient Cell Lysis or Protein Extraction Ensure your lysis buffer is appropriate for extracting the target protein and that protease and phosphatase inhibitors are included.

Hypothetical Experimental Data

The following table represents typical data from a cell viability assay to determine the IC50 of this compound in two different cell lines.

Cell LineSeeding Density (cells/well)Incubation Time (hours)ReplicateIC50 (nM)
THP-110,00072145.2
THP-110,00072251.5
THP-110,00072348.1
THP-1 Mean ± SD 48.3 ± 3.2
HeLa5,000721120.7
HeLa5,000722135.2
HeLa5,000723128.9
HeLa Mean ± SD 128.3 ± 7.3

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density in pre-warmed culture medium.

    • Dispense 100 µL of the cell suspension into the wells of a 96-well white, clear-bottom microplate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. Aim for a 2X final concentration.

    • Remove the microplate from the incubator and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also, add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized viability data against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

NR7h_Mechanism cluster_pathway p38-MAPK Signaling Pathway cluster_protac This compound PROTAC Action Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38-MAPK MAPKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Ternary Ternary Complex (p38-NR7h-E3) p38->Ternary Response Cellular Response (Inflammation, Apoptosis) Substrates->Response NR7h This compound NR7h->p38 Binds E3 E3 Ubiquitin Ligase NR7h->E3 Binds E3->Ternary Ub_p38 Ubiquitinated p38 Ub Ubiquitin Ub->Ternary   Polyubiquitination Proteasome Proteasome Ub_p38->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of p38-MAPK.

Experimental Workflow

experimental_workflow start Start culture 1. Cell Culture & Seeding start->culture treat 3. Cell Treatment culture->treat prepare 2. Prepare this compound Serial Dilutions prepare->treat incubate 4. Incubation treat->incubate assay 5. Perform Assay (e.g., Cell Viability, Western Blot) incubate->assay read 6. Data Acquisition assay->read analyze 7. Data Analysis (e.g., IC50 Calculation) read->analyze end End analyze->end

Caption: General workflow for testing the effect of this compound on cultured cells.

References

Technical Support Center: Interpreting Unexpected Results with NR-7h

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during in vitro experiments with NR-7h.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound across different experimental batches. What could be the cause?

A1: Inconsistent IC50 values are a common issue in early-stage drug discovery and can stem from several factors.[1][2] One of the primary considerations is the inherent variability of biological systems.[3] To minimize this, it is crucial to maintain consistent experimental conditions.

Troubleshooting Steps:

  • Cell Passage Number: Use cells with a low and consistent passage number across all experiments, as immortalized cell lines can yield inconsistent results over time.[1][2]

  • Cell Seeding Density: Ensure a consistent cell seeding density, as cell responses to compounds can vary with growth rate and density.[4] A pilot experiment with multiple cell densities is recommended to determine optimal conditions.[1][2]

  • Compound Stability: Consider the stability of this compound in your culture medium, especially for longer incubation periods. It may be beneficial to perform daily media changes with a fresh compound.[1][2]

  • Reagent Variability: Use the same batches of reagents (e.g., media, serum, solvents) where possible to reduce variability.

Below is a table illustrating how IC50 values can vary with cell passage number.

Cell LinePassage NumberThis compound IC50 (µM)
HT-2952.5
HT-29103.1
HT-29205.8
HT-29308.2

Q2: this compound was designed to be an inhibitor of the hypothetical "Kinase X" pathway, but we are seeing significant cytotoxicity at concentrations where we don't expect to see target engagement. Why might this be?

A2: Unexpected cytotoxicity can be a sign of off-target effects or compound-induced cellular stress.[2] It is important to investigate the mechanism of cell death to understand if it is related to the intended pharmacological effect or a separate, undesirable activity.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Assess Cell Death Mechanism A->B C Apoptosis Assay (e.g., Annexin (B1180172) V) B->C D Necrosis Assay (e.g., LDH) B->D E Autophagy Assay (e.g., LC3 staining) B->E F High Apoptosis/Necrosis C->F D->F E->F G Investigate Off-Target Effects F->G H Kinase Panel Screening G->H I Review Structure-Activity Relationship (SAR) G->I

Caption: Workflow for investigating unexpected cytotoxicity.

Recommended Protocols:

  • Apoptosis Assay: Perform an Annexin V/Propidium Iodide (PI) assay to differentiate between apoptotic and necrotic cell death. Hallmarks of apoptosis include the exposure of phosphatidylserine (B164497) (PS) on the outer plasma membrane, which can be detected by conjugated annexin staining.[1]

  • Metabolic Assays: Evaluate the effect of this compound on cellular metabolism, such as mitochondrial function or glycolysis, as alterations in these pathways can lead to cytotoxicity.[2]

Q3: We are observing a bell-shaped dose-response curve with this compound. The inhibitory effect decreases at higher concentrations. What could explain this?

A3: A bell-shaped, or nonmonotonic, dose-response curve can be caused by several factors. At high concentrations, some compounds can aggregate, reducing their effective concentration.[5] Alternatively, the compound may have secondary targets that, when engaged at higher concentrations, produce an opposing effect. Low-dose effects are also a known phenomenon for certain classes of molecules.[6]

Investigative Steps:

  • Assess Compound Solubility and Aggregation: Use dynamic light scattering (DLS) or a similar method to check for compound aggregation at high concentrations.

  • Vary Incubation Time: Perform time-course experiments to see if the bell-shaped curve is time-dependent.

  • Multiplex Assays: Use multiplexed assays to simultaneously measure multiple parameters, which can provide a more comprehensive picture of the drug's mechanism of action and potential off-target effects.[3]

This compound Concentration (µM)Kinase X Inhibition (%)Cell Viability (%)
0.11598
15595
108580
506050
1004035

Experimental Protocols

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control for apoptosis). Incubate for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Gently wash the cells with cold PBS and then detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Hypothetical this compound Signaling Pathway

The intended target of this compound is "Kinase X," a key component of a hypothetical signaling cascade involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Adaptor_Protein Adaptor_Protein Growth_Factor_Receptor->Adaptor_Protein Kinase_X Kinase X Adaptor_Protein->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor GF Growth_Factor->Growth_Factor_Receptor This compound This compound This compound->Kinase_X

References

Technical Support Center: Minimizing NR-7h Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize and understand the cytotoxic effects of the novel compound NR-7h in experimental settings. The principles and methodologies described here are broadly applicable to in vitro studies of drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of this compound-induced cytotoxicity?

A1: The cytotoxic effects of a compound like this compound can be mediated by several mechanisms. While the specific pathway for this compound is under investigation, common mechanisms for drug-induced cell death include:

  • Induction of Oxidative Stress: Many chemical compounds lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[1][2] This creates an imbalance that can damage cellular components like lipids, proteins, and DNA.[2]

  • Mitochondrial Dysfunction: As a consequence of oxidative stress or direct compound interaction, mitochondrial function can be impaired.[2][3] This can decrease cellular energy production and initiate apoptotic pathways through the release of signaling molecules like cytochrome c.[1]

  • DNA Damage: this compound may directly or indirectly cause DNA damage.[2] If this damage is too severe for cellular repair mechanisms, it can trigger programmed cell death, or apoptosis.[2][3]

  • Apoptosis Induction: this compound may activate intracellular signaling cascades that lead to apoptosis. This often involves the activation of a family of proteases called caspases.[4] Specifically, initiator caspases like caspase-9 can activate executioner caspases, such as caspase-7, which then cleave key cellular substrates, leading to cell dismantling.[4][5]

Q2: What are the general strategies to minimize this compound cytotoxicity in my experiments?

A2: Mitigating this compound-induced cytotoxicity primarily involves optimizing experimental conditions and exploring protective co-treatments.[3] Consider the following strategies:

  • Optimize Compound Concentration and Exposure Time: Determine the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired biological effect. This can be determined by performing a thorough dose-response and time-course study.

  • Control Solvent Concentration: If this compound is dissolved in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to the cells.[6] It is critical to include a vehicle control (medium with the solvent at the same final concentration but without this compound) in all experiments.[7]

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of this compound cytotoxicity, co-treatment with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[3]

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, pH, and cell confluency. Stressed or overly dense cells may be more susceptible to drug-induced toxicity.[3]

  • Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or influence cell sensitivity.[8] Assess if varying the serum concentration affects this compound cytotoxicity.

Q3: How do I choose the right assay to measure this compound cytotoxicity?

A3: The choice of assay should align with the expected mechanism of cytotoxicity, and it is often recommended to use multiple assays to get a comprehensive profile.[7]

  • Metabolic Assays (e.g., MTT, XTT, WST): These colorimetric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability. They are high-throughput and cost-effective. However, a reduction in metabolic activity may indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (cell death).[7]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the leakage of intracellular components (like lactate (B86563) dehydrogenase, LDH) or the uptake of dyes by non-viable cells, providing a more direct measure of cell death due to compromised membrane integrity.[7][9]

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V): If you hypothesize that this compound induces apoptosis, these assays can provide mechanistic insight. Caspase-3/7 activity assays measure the activation of executioner caspases, while Annexin V staining detects an early marker of apoptosis.

Troubleshooting Guide

Q1: I'm observing high this compound cytotoxicity even at very low concentrations. What could be the cause?

A1: High toxicity at low concentrations can stem from several factors:

  • Compound Purity: Verify the purity of your this compound stock. Contaminants from synthesis or degradation products can induce significant toxicity.[7]

  • Solvent Toxicity: Re-evaluate the solvent used and its final concentration in the culture medium. A vehicle control is essential to rule this out.[6][7]

  • Cell Seeding Density: Low initial cell density can make cells more vulnerable to toxic insults.[7] Ensure you are using a consistent and optimal seeding density for your cell line.

  • Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this compound. Consider testing the compound on a different cell line to compare sensitivities.

Q2: My cytotoxicity results for this compound are inconsistent between experiments. What should I check?

A2: Variability in results can be frustrating. Check the following:

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment.[8]

  • Reagent Consistency: Ensure all reagents (media, serum, this compound stock solution) are from the same lot and have been stored correctly. Prepare fresh dilutions of this compound for each experiment.

  • Compound Stability and Aggregation: this compound may be unstable in culture medium or prone to aggregation over time. Consider the stability of your compound under experimental conditions.[8]

  • Assay Conditions: Minor variations in incubation times, cell plating densities, or pipetting techniques can lead to significant differences in results.[10] Standardize your protocol meticulously.

Q3: The results from my MTT assay and LDH assay for this compound cytotoxicity don't match. Why?

A3: This is a common observation because these assays measure different cellular events.[7] The MTT assay measures metabolic activity, which can be affected by factors other than cell death, such as a shift in metabolic state or cell cycle arrest.[7] The LDH assay, conversely, measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is a more direct marker of late-stage apoptosis or necrosis.[9] A compound could, for example, inhibit metabolic activity (low MTT reading) without causing immediate membrane rupture (low LDH release). Using both assays provides a more complete picture of the compound's effect.

Q4: How can I determine if this compound is causing cell death (cytotoxic) or just inhibiting proliferation (cytostatic)?

A4: A cytotoxic effect leads to a reduction in the total number of viable cells compared to the initial seeding number, while a cytostatic effect simply prevents the cell number from increasing.[7][11] To distinguish between them, perform a direct cell count over time using a hemocytometer or an automated cell counter with trypan blue dye to exclude non-viable cells.[7] If the number of viable cells in the this compound-treated wells is lower than the number seeded at the start of the treatment, the effect is cytotoxic. If the number remains the same while the control wells have proliferated, the effect is cytostatic.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48-hour Exposure.

Cell Line Tissue of Origin IC50 (µM)
MCF-7 Breast Cancer 12.5 ± 1.8
HepG2 Liver Cancer 25.2 ± 3.1

| A549 | Lung Cancer | 8.9 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of N-acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity in A549 Cells.

Treatment Cell Viability (%)
Vehicle Control 100 ± 5.2
This compound (10 µM) 45.7 ± 4.5
NAC (1 mM) 98.1 ± 3.9

| this compound (10 µM) + NAC (1 mM) | 82.3 ± 6.1 |

Cell viability was assessed using the MTT assay after 24 hours. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[3]

Materials:

  • 96-well flat-bottom plates

  • Test cells in appropriate culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.[12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[9]

Materials:

  • 96-well clear flat-bottom plates

  • Test cells in appropriate culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., 10X Triton X-100, provided with kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in steps 1-3 of the MTT assay protocol. Set up the following controls:

    • Untreated Control (spontaneous LDH release)

    • Vehicle Control

    • Maximum LDH Release Control (treat with lysis buffer)

    • No-Cell Control (background)

  • Prepare Maximum Release Control: 30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[9]

  • Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cytotoxicity for each sample using the following formula:

    • % Cytotoxicity = 100 x [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Visualizations

G cluster_0 NR7h This compound Cell Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Uptake Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_workflow Start Start: Assess this compound Cytotoxicity RangeFind 1. Dose-Response & Time-Course (MTT or LDH Assay) Start->RangeFind Analyze1 2. Determine IC50 Value RangeFind->Analyze1 HighTox Is Cytotoxicity Too High? Analyze1->HighTox Optimize 3. Optimization Experiments - Lower Concentration/Time - Add Antioxidant (NAC) - Change Serum % HighTox->Optimize Yes End End: Optimized Protocol HighTox->End No Analyze2 4. Re-evaluate Cytotoxicity Optimize->Analyze2 Analyze2->HighTox

Caption: Experimental workflow for assessing and minimizing cytotoxicity.

G cluster_troubleshooting Start Problem: Unexpected Cytotoxicity Check1 Are Vehicle Controls OK? Start->Check1 Solvent Issue: Solvent Toxicity Action: Reduce solvent % or change solvent Check1->Solvent No Check2 Are Cells Healthy? (Morphology, Growth Rate) Check1->Check2 Yes Cells Issue: Poor Cell Health Action: Use lower passage cells, check for contamination Check2->Cells No Check3 Is Compound Stock OK? Check2->Check3 Yes Compound Issue: Degradation/Purity Action: Prepare fresh stock, verify purity Check3->Compound No Check4 Is Assay Protocol Consistent? Check3->Check4 Yes Protocol Issue: Technical Error Action: Review pipetting, timing, and cell density Check4->Protocol No

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Validation & Comparative

Unveiling the Mechanism of NR-7h: A Comparative Guide to p38 MAPK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action for NR-7h, a potent and selective degrader of p38 mitogen-activated protein kinases (MAPK) α and β. Through an objective comparison with alternative p38 MAPK degraders, supported by experimental data, this document serves as a critical resource for researchers in the fields of signal transduction, drug discovery, and molecular pharmacology.

Executive Summary

This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of p38α and p38β, key regulators of cellular responses to stress and inflammation. This guide presents a comparative analysis of this compound with other known p38 MAPK degraders, namely SJFα and PRZ-18002. The quantitative data, detailed experimental protocols, and signaling pathway visualizations aim to provide a clear and objective assessment of this compound's performance and mechanism of action.

Comparison of p38 MAPK Degraders

The following tables summarize the key performance indicators of this compound and its alternatives based on available experimental data.

Table 1: Quantitative Performance Data of p38 MAPK Degraders

CompoundTarget(s)DC50 (p38α)Cell LineE3 Ligase RecruitedReference
This compound p38α, p38β24 nMT47DCereblon (CRBN)[1]
27.2 nMMDA-MB-231[1]
SJFα p38α7.16 nMMDA-MB-231von Hippel-Lindau (VHL)[2]
PRZ-18002 Phosphorylated p38 MAPKNot ReportedBV-2, C8-D1A, N2a, HT22Not Specified[3]

Table 2: Selectivity Profile of p38 MAPK Degraders

CompoundSelectivityCommentsReference
This compound Selective for p38α and p38βNo significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2 observed.[4][5]
SJFα Highly selective for p38αSignificantly less activity against other p38 isoforms.[2]
PRZ-18002 Selective for phosphorylated p38 MAPKPreferentially degrades the active, phosphorylated form of p38 MAPK.[3]

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation NR7h This compound (PROTAC) Ternary Ternary Complex (p38-NR7h-E3) NR7h->Ternary p38 p38 MAPK (Target Protein) p38->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb Poly-ubiquitinated p38 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Mechanism of this compound action.

Western_Blot_Workflow cluster_1 Western Blotting Workflow for p38 Degradation A 1. Cell Culture & Treatment (e.g., T47D, MDA-MB-231) with this compound or alternative B 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (PVDF or Nitrocellulose) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p38, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Western Blotting experimental workflow.

Experimental Protocols

Western Blotting for p38 MAPK Degradation

This protocol provides a generalized procedure for assessing the degradation of p38 MAPK isoforms following treatment with this compound or alternative degraders.

1. Cell Culture and Treatment:

  • Seed appropriate cell lines (e.g., T47D, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p38α, anti-p38β) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of p38 MAPK degraders on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the compound of interest for a predetermined time period (e.g., 72 hours).

3. MTT Addition:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

4. Solubilization:

  • Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound demonstrates potent and selective degradation of p38α and p38β kinases. The provided data and protocols offer a robust framework for the validation of its mechanism of action. When compared to alternatives like SJFα and PRZ-18002, this compound presents a distinct profile, particularly in its recruitment of the Cereblon E3 ligase and its dual targeting of p38α and p38β. Further head-to-head studies under identical experimental conditions would be beneficial to delineate the subtle differences in potency, selectivity, and kinetic profiles of these promising p38 MAPK degraders. This guide serves as a foundational resource to facilitate such future investigations and to aid in the ongoing development of targeted protein degradation therapies.

References

Comparative Cross-Reactivity Analysis of NR-7h, a Novel Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available data for a compound designated "NR-7h" could not be located. This guide has been generated using Sunitinib, a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example to demonstrate the requested format and content. The experimental data presented herein pertains to Sunitinib and its common comparators. Researchers are advised to substitute this data with their own results for this compound.

This guide provides a comparative analysis of the kinase selectivity profile of Sunitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), against other multi-kinase inhibitors, Sorafenib and Pazopanib.[1][2][3] The primary targets for these inhibitors are crucial mediators of tumor angiogenesis and proliferation.[2][4] Understanding the cross-reactivity profile is essential for predicting therapeutic efficacy and potential off-target effects.

Kinase Inhibition Profile: Comparative Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of Sunitinib, Sorafenib, and Pazopanib against a panel of key kinases implicated in cancer. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase TargetSunitinib (nM)Sorafenib (nM)Pazopanib (nM)Primary Signaling Role
VEGFR1 22010Angiogenesis, Permeability
VEGFR2 99030Angiogenesis, Proliferation
VEGFR3 42047Lymphangiogenesis
PDGFRα 505071Cell Growth, Proliferation
PDGFRβ 22084Pericyte Recruitment
c-KIT 106874Cell Survival, Proliferation
FLT3 2020-Hematopoietic Cell Proliferation
RET 15--Cell Proliferation, Differentiation
BRAF -22-Cell Proliferation (MAPK Pathway)
c-RAF -6-Cell Proliferation (MAPK Pathway)

Data compiled from publicly available sources and representative studies. Actual values may vary based on assay conditions. Sunitinib demonstrates potent, low nanomolar inhibition of VEGFRs and PDGFRs.[1][5] Sorafenib also targets these receptors but is notably a potent inhibitor of the RAF kinases.[6] Pazopanib shows strong inhibition of VEGFRs and PDGFRs as well.[2][3]

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate cross-reactivity assessment. The following are standard protocols for key experiments.

1. In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol outlines a common method for determining the IC50 values of an inhibitor against a broad panel of kinases.

  • Objective: To quantify the potency of a test compound (e.g., this compound) against multiple kinase targets.

  • Materials:

    • Recombinant human kinases.

    • Specific kinase peptide substrates.

    • [γ-³³P]ATP.

    • Test compound (serially diluted).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) in the assay buffer.[7]

    • In a microplate, add the kinase, its specific peptide substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.[7]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

2. Cellular Target Engagement (Western Blot)

This protocol assesses the inhibitor's ability to block the phosphorylation of downstream targets in a cellular context.

  • Objective: To confirm that the test compound inhibits the intended signaling pathway within intact cells.

  • Materials:

    • Cancer cell line expressing the target receptor (e.g., HUVECs for VEGFR2).

    • Cell culture medium and serum.

    • Test compound.

    • Stimulating ligand (e.g., VEGF-A for VEGFR2).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Protein electrophoresis and blotting equipment.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the phosphorylated target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein of the target to ensure equal loading.

Visualizations: Signaling Pathways and Workflows

VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation, initiating downstream cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, survival, and migration.[8][9][10][11]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Survival Survival Permeability AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Migration ERK->Proliferation NR7h This compound (Sunitinib) NR7h->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling cascade and point of inhibition.

PDGFRβ Signaling Pathway

PDGF-B binding to PDGFRβ activates similar downstream pathways, including PI3K/AKT and MAPK, which are crucial for the proliferation and migration of pericytes and smooth muscle cells.[4][12][13]

PDGFRB_Pathway PDGFB PDGF-B PDGFRB PDGFRβ PDGFB->PDGFRB Binds PI3K PI3K PDGFRB->PI3K GRB2 GRB2/SOS PDGFRB->GRB2 AKT AKT PI3K->AKT RAS RAS GRB2->RAS Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MAPK MAPK RAF->MAPK Proliferation Proliferation Migration MAPK->Proliferation NR7h This compound (Sunitinib) NR7h->PDGFRB Inhibits

Caption: Key pathways activated by PDGFRβ and inhibited by this compound.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is required to characterize the selectivity of a new kinase inhibitor. The workflow begins with broad screening, followed by more focused validation.

Experimental_Workflow Start Compound Synthesis (this compound) Screen Broad Kinase Panel Screen (e.g., >300 kinases, single concentration) Start->Screen Hit_ID Identify Primary Targets & Off-Targets (% Inhibition > 50%) Screen->Hit_ID IC50 IC50 Determination (Dose-response for identified hits) Hit_ID->IC50 Comparison Compare IC50 Profile to Competitor Compounds IC50->Comparison Cellular Cellular Target Validation (Western Blot for p-Targets) IC50->Cellular Report Generate Selectivity Report Comparison->Report Phenotypic Phenotypic Assays (Proliferation, Migration, Apoptosis) Cellular->Phenotypic Phenotypic->Report

Caption: Workflow for kinase inhibitor selectivity profiling.

References

NR-7h: A Comparative Analysis of a Potent and Selective p38α/β Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of NR-7h, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade p38α and p38β mitogen-activated protein kinases (MAPKs). This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a distinct mechanism of action compared to traditional small molecule inhibitors. This document presents a comparative overview of this compound with similar compounds, supported by experimental data and detailed methodologies for key assays.

Executive Summary

This compound is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase linked to a potent p38α/β inhibitor, PH-797804. By inducing the proximity of p38α/β to the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of the target kinases. This guide compares the degradation efficiency and inhibitory potency of this compound with its parent inhibitor and other p38-targeting compounds.

Data Presentation

The following tables summarize the quantitative data for this compound and its key comparator, the p38 inhibitor PH-797804.

Table 1: In Vitro Degradation and Inhibitory Potency of this compound and PH-797804

CompoundTarget(s)Assay TypeCell Line/SystemDC50 (nM)Dmax (%)IC50 (nM)Reference
This compound p38α/β DegradationWestern BlotT47D24>95-[1]
This compound p38α/β DegradationWestern BlotMDA-MB-23127.2>95-[1]
PH-797804 p38α InhibitionKinase AssayCell-free--26[1][2]
PH-797804 p38β InhibitionKinase AssayCell-free--102[2]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome pathway to selectively degrade p38α and p38β kinases. The diagram below illustrates the p38 MAPK signaling cascade and the mechanism of this compound-mediated degradation.

p38_pathway cluster_pathway p38 MAPK Signaling Pathway cluster_protac This compound Mechanism of Action Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38α/β MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Proteasome 26S Proteasome p38->Proteasome Targeted for Degradation Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response NR7h This compound NR7h->p38 Binds to p38 VHL VHL E3 Ligase NR7h->VHL Recruits VHL VHL->p38 Ubiquitination Ub Ubiquitin (Ub) Ub->p38 Degradation p38α/β Degradation Proteasome->Degradation

Caption: p38 MAPK signaling pathway and this compound's degradation mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for p38α/β Degradation

This protocol is used to quantify the levels of p38α and p38β protein following treatment with this compound.

western_blot_workflow A 1. Cell Treatment: Treat T47D or MDA-MB-231 cells with this compound (0-1000 nM) for 24h. B 2. Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification: Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE: Separate 20-30 µg of protein on a 10% polyacrylamide gel. C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting: Probe with primary antibodies (anti-p38α, anti-p38β, anti-GAPDH) overnight at 4°C. E->F G 7. Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. F->G H 8. Data Analysis: Quantify band intensities and normalize to loading control. G->H

Caption: Experimental workflow for Western blot analysis of p38 degradation.

Detailed Steps:

  • Cell Culture and Treatment: Seed T47D or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p38α and p38β band intensities to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

mtt_assay_workflow A 1. Cell Seeding: Seed T47D or MDA-MB-231 cells in a 96-well plate and incubate overnight. B 2. Compound Treatment: Treat cells with a serial dilution of this compound for 72h. A->B C 3. MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. B->C D 4. Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals. C->D E 5. Absorbance Measurement: Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis: Calculate cell viability as a percentage of the control. E->F

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed T47D or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro p38α Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of p38α and the inhibitory effect of compounds like PH-797804.

kinase_assay_workflow A 1. Reaction Setup: Combine recombinant p38α, substrate (e.g., ATF2), and PH-797804 in kinase buffer. B 2. Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 30 min. A->B C 3. Reaction Termination: Stop the reaction by adding phosphoric acid. B->C D 4. Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. C->D E 5. Scintillation Counting: Wash the plate, add scintillant, and measure radioactivity to quantify kinase activity. D->E F 6. Data Analysis: Calculate the percentage of kinase inhibition relative to the control. E->F

Caption: Experimental workflow for the in vitro p38α kinase assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant active p38α kinase, a substrate such as ATF2, and the test compound (e.g., PH-797804) in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing and Detection: Wash the plate to remove unincorporated [γ-³²P]ATP. Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.

Conclusion

This compound demonstrates potent and selective degradation of p38α and p38β kinases in cancer cell lines. Its ability to induce degradation at nanomolar concentrations highlights the potential of the PROTAC approach for targeting p38 MAPK signaling. Compared to its parent inhibitor, PH-797804, this compound offers a distinct mechanism of action that leads to the elimination of the target protein rather than just its inhibition. This guide provides the foundational data and experimental protocols for researchers to further investigate this compound and similar compounds in the context of drug discovery and development.

References

NR-7h: A Comparative Guide to a Potent and Selective p38α/β Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs), against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of its mechanism and potential applications.

Executive Summary

This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of p38α and p38β kinases. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound offers a distinct mechanism of action compared to traditional kinase inhibitors. This targeted degradation leads to potent inhibition of downstream signaling pathways and demonstrates efficacy in cellular models of inflammation and viral infection.

Quantitative Performance Data

This compound demonstrates high potency and selectivity for the degradation of p38α and p38β isoforms. The following table summarizes its degradation capabilities in cellular assays.

CompoundTargetDC50 (nM)Cell LineNotes
This compound p38α 24 T47D/MB-MDA-231Potent and selective degradation.
This compound p38β 48 T47D/MB-MDA-231Potent and selective degradation.
This compoundp38γNo significant degradation-Demonstrates high selectivity over other p38 isoforms.
This compoundp38δNo significant degradation-Demonstrates high selectivity over other p38 isoforms.
This compoundJNK1/2No significant degradation-High selectivity against other MAPK family members.
This compoundERK1/2No significant degradation-High selectivity against other MAPK family members.

Key Findings and Experimental Data

Inhibition of MK2 Phosphorylation

This compound effectively inhibits the phosphorylation of MAPK-activated protein kinase 2 (MK2), a key downstream substrate of p38α. This demonstrates the functional consequence of p38α degradation.

Experimental Data:

  • This compound inhibits the phosphorylation of MK2 in UV-treated cancer cells.

  • It also shows inhibition of MK2 phosphorylation in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDM).

Impairment of Mayaro Virus Replication

This compound has been shown to impair the replication of the Mayaro virus (MAYV) in human cell lines. This antiviral activity highlights a potential therapeutic application for this compound.

Experimental Data:

  • Treatment with this compound leads to a dose-dependent reduction in MAYV replication in human dermal fibroblasts (HDFs) and HeLa cells.

Experimental Protocols

Western Blot for MK2 Phosphorylation

This protocol is for assessing the inhibition of MK2 phosphorylation in response to this compound treatment.

Materials:

  • Cell culture reagents

  • UV-C light source or Lipopolysaccharide (LPS)

  • This compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-p38α, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Seed cells (e.g., HeLa or BMDM) and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

  • Induce p38 activation by either exposing cells to UV-C radiation (e.g., 50 J/m²) or treating with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

Mayaro Virus Plaque Assay

This protocol is for quantifying the effect of this compound on Mayaro virus replication.

Materials:

  • Vero cells

  • Mayaro virus (MAYV) stock

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to a confluent monolayer.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Infect the cells with a known titer of MAYV for 1 hour at 37°C.

  • Remove the virus inoculum and add the overlay medium containing the respective concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques to determine the viral titer and calculate the percentage of inhibition by this compound.

Mandatory Visualizations

Signaling Pathway of this compound Action

NR7h_Mechanism cluster_cell Cell NR7h This compound Ternary_Complex Ternary Complex (p38-NR7h-CRBN) NR7h->Ternary_Complex p38a_b p38α / p38β p38a_b->Ternary_Complex Proteasome 26S Proteasome p38a_b->Proteasome Targeted for Degradation MK2 MK2 p38a_b->MK2 Phosphorylates CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ubiquitin Ub->Poly_Ub Poly_Ub->p38a_b Degradation Degradation Proteasome->Degradation Inflammation_Replication Inflammation & Viral Replication Degradation->Inflammation_Replication Inhibition pMK2 p-MK2 (Phosphorylated MK2) MK2->pMK2 pMK2->Inflammation_Replication Promotes

Caption: Mechanism of this compound-mediated degradation of p38α/β and downstream effects.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_workflow Western Blot Workflow for MK2 Phosphorylation A Cell Culture & This compound Treatment B p38 Activation (UV or LPS) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE & Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-MK2, total MK2) F->G H Secondary Antibody Incubation G->H I Detection & Analysis H->I

Caption: Workflow for assessing MK2 phosphorylation inhibition by this compound.

Logical Relationship of this compound Selectivity

Selectivity cluster_targets Targets for Degradation cluster_non_targets Not Significantly Degraded NR7h This compound p38a p38α NR7h->p38a Binds & Degrades p38b p38β NR7h->p38b Binds & Degrades p38g p38γ NR7h->p38g No significant binding/ degradation p38d p38δ NR7h->p38d JNK JNK1/2 NR7h->JNK ERK ERK1/2 NR7h->ERK

NR-7h in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of potential combination strategies for NR-7h, a potent and selective p38α and p38β degrader (PROTAC). Due to the limited availability of published data on this compound in combination with other agents, this guide draws upon preclinical findings from studies of other p38 MAPK inhibitors to project potential synergistic interactions and therapeutic benefits. The experimental data presented herein serves as a foundation for designing future studies to explore the combinatorial efficacy of this compound.

Introduction to this compound

This compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively induces the degradation of p38α and p38β mitogen-activated protein kinases (MAPKs).[1][2][3] Unlike traditional small molecule inhibitors that only block the kinase activity, this compound eliminates the entire protein, which can offer a more profound and sustained therapeutic effect. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation and is implicated in the progression of various diseases, including cancer and inflammatory disorders.[4][5][6]

Rationale for Combination Therapy

The complexity of disease biology often necessitates a multi-pronged therapeutic approach. Combining this compound with other agents could offer several advantages:

  • Enhanced Efficacy: Targeting multiple nodes within a disease-relevant pathway or engaging complementary pathways can lead to synergistic anti-tumor or anti-inflammatory effects.

  • Overcoming Resistance: Combination therapies can prevent or delay the development of resistance mechanisms that may arise from single-agent treatment.

  • Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for the use of lower doses of each agent, potentially minimizing off-target effects and improving the overall safety profile.

Potential Combination Strategies and Supporting Preclinical Data

This section explores potential combination strategies for this compound based on preclinical evidence from studies of other p38 MAPK inhibitors.

Combination with Targeted Therapies

Targeted therapies are designed to interfere with specific molecules involved in disease progression. Combining this compound with other targeted agents could lead to a more comprehensive blockade of oncogenic signaling.

A preclinical study investigating the combination of a p38 MAPK inhibitor (SB202190) with a PIKfyve inhibitor (WX8) in colorectal cancer models demonstrated synergistic anti-tumor activity.[1] The combination led to a significant reduction in cancer cell viability and tumor growth in mouse xenografts.[1]

Table 1: Preclinical Efficacy of p38 MAPK Inhibitor in Combination with a PIKfyve Inhibitor

Agent(s)Cell LineIn Vitro EffectIn Vivo ModelIn Vivo EffectReference
SB202190 + WX8SW480 (colorectal cancer)Synergistic reduction in cell viabilitySW480 xenograftSynergistic reduction in tumor growth[1]

Experimental Protocol: In Vivo Xenograft Study [1]

  • Animal Model: Nude mice.

  • Cell Line: SW480 human colorectal adenocarcinoma cells were injected into the flanks of the mice.

  • Treatment: Once tumors were established, mice were treated daily with intraperitoneal injections of WX8 (20 mg/kg), SB202190 (12.5 mg/kg), or the combination.

  • Endpoint: Tumor volume was measured to assess treatment efficacy.

G cluster_0 p38 MAPK Pathway cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Processes cluster_3 Therapeutic Intervention p38_MAPK p38 MAPK Autophagy Autophagy p38_MAPK->Autophagy regulates PIKfyve PIKfyve PIKfyve->Autophagy regulates Cell_Viability Cell Viability Autophagy->Cell_Viability affects Tumor_Growth Tumor Growth Cell_Viability->Tumor_Growth determines NR7h This compound (p38 Degrader) NR7h->p38_MAPK degrades PIKfyve_Inhibitor PIKfyve Inhibitor PIKfyve_Inhibitor->PIKfyve inhibits

Combination with Chemotherapy

Chemotherapy remains a cornerstone of cancer treatment. The addition of a p38 MAPK inhibitor can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

Preclinical studies have shown that p38 MAPK inhibition can enhance the efficacy of various chemotherapies. For example, inhibition of p38 MAPK was found to increase the sensitivity of 5-fluorouracil-resistant colon cancer cells to noscapine (B1679977).[7] Another study demonstrated that the combination of aspirin (B1665792) and the Bcl-2 inhibitor ABT-737 synergistically induced apoptosis in cancer cells, a process modulated by p38 MAPK.[8] Furthermore, inhibiting p38 MAPK has been shown to diminish doxorubicin-induced drug resistance in leukemia cells.[9]

Table 2: Preclinical Efficacy of p38 MAPK Inhibitors in Combination with Chemotherapy

p38 MAPK InhibitorChemotherapeutic Agent(s)Cell Line(s)Key FindingReference
p38 MAPK interferenceNoscapineSW480/5-FU (colon cancer)Increased sensitivity to noscapine[7]
Not specifiedAspirin + ABT-737A549, H1299 (lung cancer)Synergistic induction of apoptosis[8]
SB202190DoxorubicinK562/Dox (leukemia)Diminished drug resistance[9]

Experimental Protocol: Cell Viability Assay [7]

  • Cell Lines: 5-FU-resistant SW480 human colon cancer cells (SW480/5-FU).

  • Treatment: Cells were treated with noscapine alone or in combination with a p38 MAPK inhibitor.

  • Assay: Cell viability was assessed using an MTT assay to determine the half-maximal inhibitory concentration (IC50).

  • Endpoint: A reduction in the IC50 of noscapine in the presence of the p38 MAPK inhibitor indicated increased sensitivity.

G cluster_0 Chemotherapy Action cluster_1 Cellular Stress Response cluster_2 Cell Fate cluster_3 Therapeutic Intervention Chemotherapy Chemotherapeutic Agent p38_MAPK p38 MAPK Chemotherapy->p38_MAPK activates Apoptosis Apoptosis p38_MAPK->Apoptosis promotes/inhibits Drug_Resistance Drug Resistance p38_MAPK->Drug_Resistance promotes NR7h This compound (p38 Degrader) NR7h->p38_MAPK degrades

Combination with Immunotherapy

Immunotherapy, particularly immune checkpoint inhibitors (ICIs), has revolutionized cancer treatment. However, many patients do not respond to ICI monotherapy. Targeting the p38 MAPK pathway has emerged as a promising strategy to overcome resistance to immunotherapy.

Preclinical models have shown that p38 inhibition can enhance the efficacy of ICIs.[2][10][11] Tumor cell-intrinsic p38 signaling has been identified as a mechanism of immune exclusion, and its inhibition can promote a T cell-inflamed tumor microenvironment, making tumors more susceptible to ICI therapy.[2][10][11]

Table 3: Preclinical and Clinical Insights for p38 MAPK Inhibition with Immunotherapy

p38 MAPK InhibitorImmunotherapyCancer TypeKey FindingReference
Pexmetinib (ARRY-614)NivolumabAdvanced solid tumorsCombination was well-tolerated and showed durable clinical responses in patients refractory to prior PD-1/L1 therapy[2][12]
p38 knockdownAnti-PD-1Head and Neck Squamous CarcinomaIncreased T cell migration and greater efficacy in preclinical models[2]

Experimental Protocol: In Vivo Murine Tumor Model [2]

  • Animal Model: Syngeneic mouse models of head and neck squamous cell carcinoma.

  • Treatment: Mice were treated with a p38 MAPK inhibitor, an anti-PD-1 antibody, or the combination.

  • Endpoint: Tumor growth was monitored, and the tumor microenvironment was analyzed for T cell infiltration and activation.

G cluster_0 Tumor Cell cluster_1 Immune Response cluster_2 Therapeutic Intervention Tumor_p38 Tumor-intrinsic p38 MAPK T_Cell_Exclusion T-cell Exclusion Tumor_p38->T_Cell_Exclusion promotes T_Cell_Infiltration T-cell Infiltration T_Cell_Exclusion->T_Cell_Infiltration inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Infiltration->Anti_Tumor_Immunity enhances NR7h This compound (p38 Degrader) NR7h->Tumor_p38 degrades ICI Immune Checkpoint Inhibitor ICI->Anti_Tumor_Immunity promotes

Conclusion and Future Directions

While direct experimental data for this compound in combination therapies is not yet publicly available, the extensive preclinical evidence for p38 MAPK inhibitors suggests that this compound holds significant promise as a combination partner with targeted therapies, chemotherapies, and immunotherapies. The unique mechanism of action of this compound as a protein degrader may offer advantages over traditional p38 inhibitors.

Future research should focus on conducting preclinical studies to directly evaluate the efficacy and safety of this compound in combination with a variety of agents across different disease models. Such studies will be crucial to identify the most promising combination strategies and to provide the necessary data to support the clinical development of this compound-based combination therapies. The experimental protocols and findings presented in this guide can serve as a valuable resource for the design and interpretation of these future investigations.

References

A Comparative Guide to NR-7h: Validating Binding Affinity and Kinetics for p38 MAPK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PROTAC Degrader NR-7h against Alternative p38α/β Degraders, Supported by Experimental Data.

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comprehensive comparison of this compound, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPK), with an alternative p38α-selective PROTAC, SJFα. We present a detailed analysis of their binding affinity and kinetics, crucial parameters for validating their efficacy and mechanism of action.

Performance Comparison: this compound vs. an Alternative

This compound is a heterobifunctional PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of p38α and p38β. For a comparative analysis, we have selected SJFα, a VHL-recruiting PROTAC that demonstrates selectivity for p38α over other p38 isoforms.[1]

The following table summarizes the available quantitative data for both degraders. It is important to note that for PROTACs, the stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase) are often more indicative of degradation efficiency than simple binary binding affinities.

ParameterThis compoundSJFα
Target(s) p38α and p38βp38α (selective)
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)
DC50 (p38α) 24 nM (in T47D/MB-MDA-231 cells)7.16 ± 1.03 nM[1]
DC50 (p38β) 48 nM (in T47D/MB-MDA-231 cells)Not reported (selective for p38α)
DC50 (p38δ) No significant degradation299 nM[1]
Dmax (p38α) Not explicitly reported, but described as potent97.4%[1]
Dmax (p38δ) No significant degradation18%[1]
Binary Binding Affinity (Kd) While specific values are not readily available in the public domain, some studies suggest that potent degradation can be achieved even with weak binary affinity due to high ternary complex stability.Not explicitly reported.
Ternary Complex Affinity (Kd) Data not publicly available.Data not publicly available.
Binding Kinetics (ka, kd) Data not publicly available.Data not publicly available.
Cooperativity (α) Data not publicly available.Data not publicly available.

Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy. While specific binding affinities and kinetic data for this compound and SJFα are not publicly available, the provided degradation data offers a strong basis for comparison of their cellular activity.

Experimental Protocols for Binding Affinity and Kinetics Validation

The determination of binding affinity and kinetics for PROTACs is crucial for understanding their structure-activity relationship and optimizing their design. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free techniques for characterizing these interactions in real-time.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions. This protocol outlines the general steps for assessing the formation and stability of the Target-PROTAC-E3 ligase ternary complex.

Objective: To determine the binding affinity (K_D_), association rate constant (k_a_), and dissociation rate constant (k_d_) of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified target protein (p38α or p38β)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

  • PROTAC of interest (this compound or alternative)

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or streptavidin-coated chips (for biotinylated protein capture)

Methodology:

  • Ligand Immobilization:

    • Immobilize the E3 ligase complex onto the sensor chip surface. This can be achieved through amine coupling or by capturing a biotinylated E3 ligase on a streptavidin-coated chip.

    • A reference flow cell should be prepared in parallel (e.g., with a non-relevant protein or just activated and blocked) to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of the target protein in the running buffer.

    • Prepare a constant concentration of the PROTAC in the running buffer.

    • Mix the target protein dilutions with the constant PROTAC concentration to form the binary complex.

  • Binding Measurement:

    • Inject the pre-formed binary complex (Target-PROTAC) over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between cycles if necessary, using appropriate regeneration solutions.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the K_D_, k_a_, and k_d_ for the ternary complex formation.

    • Cooperativity (α) can be calculated by comparing the ternary K_D_ with the binary K_D_ of the PROTAC to its individual protein partners.

Bio-Layer Interferometry (BLI) Protocol for Kinetic Analysis

BLI measures the interference pattern of white light reflected from the tip of a biosensor to monitor biomolecular interactions. It is a high-throughput alternative to SPR.

Objective: To determine the binding kinetics of the PROTAC to its target protein and the E3 ligase.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin (SA), Amine Reactive (AR2G), or Ni-NTA)

  • Purified, biotinylated, or His-tagged target protein or E3 ligase

  • PROTAC of interest

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well microplates

Methodology:

  • Biosensor Loading:

    • Immobilize the biotinylated or His-tagged protein (either the target or the E3 ligase) onto the appropriate biosensors.

  • Baseline Establishment:

    • Equilibrate the loaded biosensors in the assay buffer to establish a stable baseline.

  • Association:

    • Move the biosensors into wells containing a dilution series of the PROTAC to measure the association phase.

  • Dissociation:

    • Transfer the biosensors to wells containing only the assay buffer to measure the dissociation phase.

  • Data Analysis:

    • The instrument software is used to fit the association and dissociation curves to a 1:1 binding model to calculate k_a_, k_d_, and K_D_.

    • For ternary complex analysis, the biosensor can be loaded with one protein, followed by incubation with the PROTAC, and then exposure to the second protein.

Visualizing the Mechanism of Action

To better understand the process of this compound-mediated protein degradation, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow Experimental Workflow for Validating this compound Binding cluster_prep Preparation cluster_assay Binding Assay (SPR/BLI) cluster_cell Cellular Degradation Assay p1 Purify p38α/β and CRBN E3 Ligase a1 Immobilize E3 Ligase on Sensor p1->a1 p2 Synthesize and Purify this compound a2 Inject this compound and p38 (Analyte) p2->a2 a1->a2 a3 Measure Association/ Dissociation a2->a3 a4 Data Analysis (Kd, ka, kd) a3->a4 c1 Treat Cells with this compound a4->c1 Inform c2 Lyse Cells and Quantify p38 Levels c1->c2 c3 Determine DC50 and Dmax c2->c3 p38_degradation_pathway This compound Mediated Degradation of p38 MAPK cluster_ternary Ternary Complex Formation cluster_ups Ubiquitin-Proteasome System cluster_downstream Downstream Effects p38 p38α/β nr7h This compound p38->nr7h ub Ubiquitination p38->ub Polyubiquitination crbn CRBN E3 Ligase nr7h->crbn crbn->ub Recruits proteasome Proteasomal Degradation ub->proteasome proteasome->p38 Degrades pathway Inhibition of p38 Signaling proteasome->pathway Leads to response Modulation of Inflammatory Response pathway->response

References

Independent Verification of NR-7h Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NR-7h, a selective p38α and p38β degrader, with alternative p38 MAPK-targeting compounds. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support independent assessment and future research.

Executive Summary

This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of p38α and p38β mitogen-activated protein kinases (MAPKs), key players in cellular stress and inflammatory signaling.[1] While initial studies demonstrate its efficacy in various models, including viral infections and parasitic diseases, a critical need exists for independent verification of these findings to solidify its therapeutic potential. This guide offers a comparative analysis of this compound against other p38-targeting PROTACs and inhibitors, alongside detailed experimental protocols to facilitate such validation studies.

Comparative Analysis of p38 MAPK Degraders

The following table summarizes the performance of this compound in comparison to other known p38 MAPK degraders. It is important to note that much of the currently available data on this compound originates from its developers, highlighting the necessity for independent validation.

CompoundTarget(s)E3 Ligase RecruitedDC50 (p38α)DC50 (p38β)Cell Lines TestedNoted SelectivityIn Vivo ActivityReference
This compound p38α, p38βCRBN24 nM48 nMT47D, MB-MDA-231No significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2.Yes[1][2]
SJFα p38αVHL< 100 nM-MDA-MB-231Selective for p38α over p38δ.Not specified[3][4]
SJFδ p38δVHL-< 100 nMMDA-MB-231Selective for p38δ over p38α.Not specified[3][4]
VHL-based p38α PROTAC (unnamed) p38αVHLNanomolar concentrationsNot specifiedVarious mammalian cell linesSpecific for p38α over p38β and other kinases.Yes (local administration)[5]

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins, p38α and p38β. The following diagram illustrates the signaling cascade and the mechanism of this compound action.

cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Stimuli Extracellular Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular Stimuli->MAP3K activates MKK3/6 MKK3/MKK6 MAP3K->MKK3/6 phosphorylates p38 MAPK p38 MAPK (α/β) MKK3/6->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates (e.g., MK2, ATF2) p38 MAPK->Downstream Substrates phosphorylates Ubiquitin Ubiquitin p38 MAPK->Ubiquitin ubiquitination Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Cellular Stress Response Cellular Stress Response Downstream Substrates->Cellular Stress Response This compound This compound This compound->p38 MAPK binds CRBN CRBN E3 Ligase This compound->CRBN recruits Proteasome Proteasome Ubiquitin->Proteasome targeting Degraded p38 Degraded p38 Fragments Proteasome->Degraded p38 degrades A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50, Dmax) G->H A Select Animal Model B Determine Dosing Regimen A->B C Administer this compound or Vehicle B->C D Monitor Disease Progression C->D E Collect Tissues D->E F Analyze Protein Degradation E->F G Evaluate Therapeutic Efficacy F->G cluster_C In Vitro cluster_D In Vivo A Review Published Data on this compound B Synthesize or Procure this compound A->B C In Vitro Verification B->C D In Vivo Verification B->D E Comparative Studies C->E D->E F Publish Independent Findings E->F C1 Confirm p38 Degradation (Western Blot) C2 Determine DC50 and Dmax C3 Assess Selectivity (Kinome Scan) D1 Pharmacokinetics/Pharmacodynamics D2 Efficacy in Disease Model D3 Toxicity Assessment

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide for NR-7h

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. When faced with a substance designated by a non-standard identifier such as "NR-7h," a systematic approach is crucial to manage its disposal safely and in compliance with regulatory standards. Since "this compound" does not correspond to a recognized chemical in standard databases, this guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of such an uncharacterized substance.

Immediate Safety and Hazard Assessment

Before any disposal procedures are initiated, a thorough hazard assessment is the critical first step. The primary objective is to identify the unknown substance, "this compound," and its associated hazards.

1. Internal Documentation Review:

  • Laboratory Notebooks and Records: Scrutinize all relevant experimental records, synthesis protocols, and inventory lists for any mention of "this compound." This internal designation may be a shorthand for a known chemical or mixture.

  • Container Labeling: Examine the container of "this compound" for any additional markings, symbols, or color-coding that could provide clues to its contents or hazard class.

2. Consultation and Communication:

  • Principal Investigator/Lab Supervisor: The individual who synthesized or last used the material should be consulted to ascertain its identity.

  • Institutional Environmental Health and Safety (EHS): Your institution's EHS department is a vital resource. They can provide guidance on identification and proper disposal procedures. Do not proceed with disposal without their consultation.

3. Assumption of Hazard:

  • In the absence of definitive identification, treat "this compound" as a hazardous substance. Assume it may be flammable, corrosive, reactive, or toxic.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling the container.

General Disposal Procedures for Unidentified Chemicals

Once all attempts to identify "this compound" have been exhausted, the following general procedures should be followed in close coordination with your EHS department.

Waste Segregation and Container Management:

Proper segregation of chemical waste is essential to prevent dangerous reactions.[1]

  • Do Not Mix: Do not mix "this compound" with other waste streams.[1] It should be kept in its original container if possible.

  • Container Integrity: Ensure the container is in good condition, properly sealed, and not leaking. If the container is compromised, consult with EHS for instructions on overpacking.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The words "Hazardous Waste."

    • The name "this compound (Unknown Chemical)."

    • The date the waste was generated (or found).

    • The name and contact information of the responsible researcher or principal investigator.[1]

    • Any known or suspected hazard characteristics (e.g., "Suspected Flammable").

Disposal Pathway:

  • Contact EHS for Pickup: All hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Provide Information: When arranging for pickup, provide the EHS department with all available information about "this compound," including its physical state (solid, liquid, gas), quantity, and any information gathered during the hazard assessment.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste collection and storage pending disposal.

The following workflow provides a visual guide to the decision-making process for the disposal of an unidentified chemical like "this compound."

start Start: Unidentified Chemical 'this compound' for Disposal identify Attempt to Identify 'this compound' start->identify review_docs Review Lab Notebooks, Inventory, and Container Labels identify->review_docs consult_pi Consult with Principal Investigator / Lab Supervisor identify->consult_pi is_identified Is 'this compound' Identified? identify->is_identified review_docs->is_identified consult_pi->is_identified sds Obtain Safety Data Sheet (SDS) is_identified->sds Yes assume_hazardous Treat 'this compound' as Hazardous is_identified->assume_hazardous No follow_sds Follow Specific Disposal Procedures in SDS sds->follow_sds contact_ehs_known Contact EHS for Pickup of Known Hazardous Waste follow_sds->contact_ehs_known end End: Proper Disposal contact_ehs_known->end label_waste Label Container as 'Hazardous Waste - Unknown Chemical' assume_hazardous->label_waste segregate Segregate from Other Waste Streams label_waste->segregate contact_ehs_unknown Contact EHS for Guidance and Disposal of Unknown Waste segregate->contact_ehs_unknown contact_ehs_unknown->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。